Cobalt(II) carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
513-79-1 |
|---|---|
Molecular Formula |
CH2CoO3 |
Molecular Weight |
120.958 g/mol |
IUPAC Name |
carbonic acid;cobalt |
InChI |
InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
ZJRWDIJRKKXMNW-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Co+2] |
Canonical SMILES |
C(=O)(O)O.[Co] |
Color/Form |
Red powder or rhombohedral crystals Pink rhombohedral crystals |
density |
4.2 g/cu cm |
melting_point |
280 °C (decomposes) |
Other CAS No. |
7542-09-8 513-79-1 |
physical_description |
DryPowder; WetSolid |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
shelf_life |
Stable under recommended storage conditions. /Cobalt(II) carbonate hydrate/ |
solubility |
In water, 0.00014 g/100 g water at 20 °C Almost insoluble in water 0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C Almost insoluble in alcohol, methyl acetate Insoluble in ethanol |
Synonyms |
CoCO3, Carbonic acid cobalt salt |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Controlled Crystallization of Cobalt Ii Carbonate
Hydrothermal Synthesis Techniques for Cobalt(II) Carbonate Structures
Hydrothermal synthesis stands out as a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique facilitates the formation of well-defined this compound structures by controlling the reaction environment.
Influence of Precursors and Reaction Conditions on Crystal Morphology
The final morphology of this compound crystals synthesized via hydrothermal methods is highly dependent on the initial reactants and process variables. The choice of cobalt salt, such as cobalt chloride, cobalt acetate (B1210297), or cobalt nitrate (B79036), serves as a primary determinant of the resulting crystal structure. bu.edu.eg The decomposition of urea (B33335) is commonly employed as an environmentally benign source of carbonate ions within the sealed hydrothermal reactor. bu.edu.eg
The presence of surfactants or capping agents plays a crucial role in directing crystal growth. For instance, cetyltrimethylammonium bromide (CTAB) has been used as a surfactant to influence the morphology of submicrometer crystalline particles of this compound. bu.edu.eg Similarly, polymers like poly(vinyl pyrrolidone) (PVP) can modulate the shape and size of the resulting particles, with the molar ratio of the polymer to the cobalt precursor being a key control parameter. psu.edu Reaction conditions such as temperature, typically around 160 °C, and duration, which can extend from 24 to 36 hours, are also critical in achieving the desired crystalline phase and morphology. bu.edu.eg The interplay of these factors allows for the targeted synthesis of this compound with specific structural characteristics.
Fabrication of Micro- and Nanocrystals via Hydrothermal Routes
Hydrothermal routes are particularly effective for the fabrication of this compound particles at both micro- and nanoscales. By carefully managing the reaction kinetics and thermodynamics, it is possible to produce submicrometer crystalline particles with uniform size and shape. bu.edu.eg The slow, controlled release of carbonate ions from urea hydrolysis at elevated temperatures facilitates a process of precipitation, dissolution, renucleation, and growth, which leads to the formation of well-defined crystallites. bu.edu.eg
These submicron this compound crystals often serve as precursors for other materials. For example, subsequent thermal decomposition (calcination) of the synthesized CoCO₃ particles can produce nanoparticles of cobalt oxides, with the morphology of the initial carbonate influencing the final oxide structure. bu.edu.eg The ability to generate these fine crystals directly through a one-pot hydrothermal reaction highlights the method's efficiency in producing advanced materials. uj.edu.pl Research has also demonstrated the synthesis of cobalt-basic-carbonate nanobelts via a hydrothermal process using hexamethylenetetramine (HMT) hydrolysis. researchgate.net
Precipitation-Based Synthesis for Tunable Morphologies
Precipitation is a widely used technique for the synthesis of this compound, offering significant control over particle morphology, size, and density through the careful manipulation of reaction conditions.
Continuous Carbonate Precipitation Methods
Continuous carbonate precipitation is an effective method for producing spherical this compound powder with a small particle size and high density on a larger scale. mdpi.com In this process, a cobalt salt solution (e.g., cobalt chloride) and a precipitant solution (e.g., ammonium (B1175870) bicarbonate) are continuously pumped into a reactor under vigorous stirring. mdpi.com This method allows for steady-state reaction conditions, leading to a consistent and uniform product. The continuous overflow design ensures that the particle size can be controlled by the residence time in the reactor. mdpi.com This technique has been successfully used to prepare dense, spherical secondary particles formed by the agglomeration of primary nanosheet-shaped particles. mdpi.com
Urea Hydrolysis as a Controlled Precipitation Mechanism
Urea hydrolysis serves as an effective mechanism for controlled precipitation by providing a slow and homogeneous release of carbonate ions into the reaction solution. bu.edu.eg The process is triggered by the catalytic action of urease or by elevated temperatures, which causes urea to decompose into ammonia (B1221849) and carbonic acid. nih.gov The resulting ammonia increases the pH of the solution, which in turn shifts the equilibrium of the carbonic acid system, leading to the formation of carbonate ions. nih.govresearchgate.net These carbonate ions then react with the Co²⁺ ions present in the solution to form a precipitate of this compound or related cobalt hydroxide (B78521) carbonate species. researchgate.net This gradual increase in carbonate concentration avoids high levels of supersaturation, promoting the growth of uniform and well-defined crystals rather than amorphous precipitates. researchgate.net
Optimization of Reaction Parameters for Particle Size and Density Control
The particle size and density of this compound produced via precipitation can be precisely controlled by optimizing various reaction parameters. Key factors include the concentration of the precipitant, the process pH, and the reactant feeding rate. mdpi.com Studies have shown that for a continuous precipitation process using ammonium bicarbonate as the precipitant, an initial concentration of 60 g/L, a pH maintained between 7.15 and 7.20, and a cobalt chloride feeding rate of 2 L/h yield an optimal product with high apparent and tap densities. mdpi.comresearchgate.net
Other influential parameters include temperature, mixing speed, and aging time. aalto.fi Higher temperatures and longer reactant addition times can promote the growth of larger crystallites. aalto.fi The pH is particularly critical, as it influences the species of carbonate present (CO₃²⁻ vs. HCO₃⁻) and can determine whether the precipitate is pure this compound, which typically forms at a pH of 6.5–8, or a cobalt carbonate hydroxide, which can form at higher pH values (9–11). aalto.fi
Table 1: Influence of Reaction Parameters on this compound Properties mdpi.comresearchgate.net
| Parameter | Value | Resulting Particle Size (D50) | Apparent Density (g/cm³) | Tap Density (g/cm³) |
| NH₄HCO₃ Concentration | 60 g/L | 4.4 µm | 1.27 | 1.86 |
| Process pH | 7.15 - 7.20 | 4.4 µm | 1.27 | 1.86 |
| Feeding Rate | 2.0 L/h | 4.4 µm | 1.27 | 1.86 |
Microemulsion-Mediated Synthesis of this compound Nanocrystals
Microemulsion-based synthesis has emerged as a versatile and powerful technique for the preparation of nanocrystalline materials, including this compound. researchgate.netnih.govrsc.org This method utilizes water-in-oil (W/O) microemulsions, which are thermodynamically stable dispersions of aqueous nanodroplets in a continuous oil phase, stabilized by surfactant molecules. mdpi.com These aqueous cores act as nanoreactors, providing a confined environment for the precipitation reaction, which allows for precise control over the size, shape, and composition of the resulting nanoparticles. mdpi.compsu.edu
The synthesis typically involves mixing two microemulsions, one containing the cobalt salt and the other containing the carbonate source. psu.edu The continuous collision and coalescence of the nanodroplets facilitate the exchange of reactants, leading to the precipitation of cobalt carbonate within the confined space of the micelles. psu.edu The size of the resulting nanocrystals is influenced by several factors, including the water-to-surfactant molar ratio (R), which affects the size of the aqueous nanodroplets. researchgate.netrug.nl
A notable study demonstrated the synthesis of cobalt carbonate nanocrystals by reacting a cobalt sulfate (B86663) solution with a sodium carbonate solution in the presence of a surfactant. scirp.orgscirp.org This approach yielded nanocrystals with an optimal size of 13 nm. scirp.orgscirp.org Another study reported the synthesis of rod-shaped nanostructures of cobalt oxalate (B1200264) dihydrate via a microemulsion route, which were subsequently converted to cobalt oxide nanoparticles through thermal decomposition. researchwithrowan.comnih.gov This highlights the potential of using microemulsion-synthesized precursors to obtain other cobalt-based nanomaterials. The versatility of this method lies in the ability to manipulate the microemulsion components to tailor the properties of the final nanocrystalline product. nih.gov
Directed Synthesis of this compound Hydrates and Hydroxide Carbonates
Beyond the anhydrous form, cobalt(II) can form stable hydrated and hydroxide carbonate phases. The directed synthesis of these compounds is of interest as they can serve as precursors for other cobalt-based materials or exhibit unique properties themselves. mdpi.com
Formation Mechanisms of Hydrated and Hydroxide Phases
The formation of these phases can also be influenced by the pH of the solution. At higher pH values (9–11), cobalt initially precipitates as cobalt carbonate hydroxide (Co₂(CO₃)(OH)₂), which can then convert to cobalt carbonate at a lower pH range of 6.5–8. aalto.fi The formation of hydrates is an equilibrium process, and the stability of the hydrate (B1144303) versus the anhydrous form can be influenced by factors such as the presence of electron-withdrawing groups. youtube.com
Impact of Anions and Metal Salt Types on Product Nature
The choice of the cobalt salt precursor and the presence of other anions in the reaction mixture can significantly influence the nature of the final product. Different cobalt salts, such as cobalt acetate, cobalt nitrate, and cobalt chloride, can lead to cobalt carbonate crystals with varying morphologies. bu.edu.eg For example, hydrothermal synthesis using cobalt acetate or cobalt nitrate resulted in relatively uniform quasi-cubic and tetragonal particles, respectively, while cobalt chloride produced less uniform, flake-like structures. bu.edu.eg
The type of precipitant used also plays a critical role. A study comparing four different precipitants—ammonium carbonate, ammonium bicarbonate, sodium carbonate, and sodium bicarbonate—found that the use of ammonium-based precipitants resulted in denser basic cobalt carbonate powders. csu.edu.cn This is attributed to the complexation of Co²⁺ with ammonia, which leads to a slower, more controlled precipitation process. csu.edu.cn In contrast, sodium-based precipitants lead to rapid precipitation and the formation of loose, flocculated powders. csu.edu.cn The nature of the anion from the cobalt salt precursor can also affect the characteristics of the final product in other cobalt-based systems, such as the synthesis of cobalt ferrite (B1171679) nanoparticles, where different cobalt salts (nitrate, chloride, and sulfate) resulted in variations in particle size and magnetic properties. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization of Cobalt Ii Carbonate Systems
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline nature of materials. By analyzing the diffraction patterns produced when X-rays interact with a crystalline sample, information about the arrangement of atoms within the crystal lattice can be obtained.
Determination of Crystal System and Lattice Parameters
Cobalt(II) carbonate typically crystallizes in a rhombohedral system with the R-3c space group, which can also be described within a hexagonal setting. iaea.orgmaterialsproject.org Studies using powder X-ray diffraction have determined the lattice parameters for CoCO₃. For instance, one study reported hexagonal lattice parameters of a = 4.633 Å, b = 4.633 Å, and c = 14.998 Å, with angles α = 90°, β = 90°, and γ = 120°. researchgate.netmdpi.com Another study using hydrothermal synthesis reported rhombohedral parameters a = 4.6618(5) Å and c = 14.963(2) Å. iaea.org The Materials Project database lists CoCO₃ (mp-21434) as trigonal with R-3c space group, providing lattice parameters such as a = 4.710 Å and angles including 114.308°, 119.996°, and 90.005°. materialsproject.org
The crystal structure of related cobalt compounds, such as cobalt hydroxide (B78521) carbonate (Co₂(OH)₂CO₃), has also been investigated using XRD and Rietveld refinement. Co₂(OH)₂CO₃ has been found to crystallize in a monoclinic system with space group P2₁/a (No. 14), with lattice parameters a = 9.448(5) Å, b = 12.186(9) Å, c = 3.188(4) Å, and β = 98.593°. cambridge.org Another study on Co₂(OH)₂CO₃ suggested a rosasite-like monoclinic phase with space group P112₁/n and cell parameters a = 3.1408(4) Å, b = 12.2914(17) Å, c = 9.3311(16) Å, and γ = 82.299(16)°. researchgate.netarxiv.org
Here is a summary of reported lattice parameters for different cobalt carbonate phases:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | γ (°) | Source |
| CoCO₃ (Hexagonal) | Hexagonal | R-3c | 4.633 | 4.633 | 14.998 | 90 | 120 | researchgate.netmdpi.com |
| CoCO₃ (Rhombohedral) | Rhombohedral | R-3c | 4.6618(5) | - | 14.963(2) | - | - | iaea.org |
| CoCO₃ (Trigonal) | Trigonal | R-3c | 4.710 | - | - | - | - | materialsproject.org |
| Co₂(OH)₂CO₃ | Monoclinic | P2₁/a | 9.448(5) | 12.186(9) | 3.188(4) | 98.593 | - | cambridge.org |
| Co₂(OH)₂CO₃ | Monoclinic | P112₁/n | 3.1408(4) | 12.2914(17) | 9.3311(16) | - | 82.299(16) | researchgate.netarxiv.org |
Analysis of Crystallite Size and Anisotropic Growth via Scherrer Equation and Rietveld Refinement
XRD peak broadening is related to crystallite size and lattice strain. nih.govuc.edu The Scherrer equation is a widely used method to estimate crystallite size from the full width at half maximum (FWHM) of diffraction peaks. uc.eduufc.br Rietveld refinement is a more advanced technique that analyzes the entire diffraction pattern to refine structural parameters, including crystallite size and the presence of anisotropic strain or growth. cambridge.orgnih.govufc.brrsc.orgmpg.de
Studies on cobalt carbonate have utilized these techniques to characterize particle growth. In one case, the anisotropic growth of CoCO₃ crystals was studied, revealing that the crystal grew fastest along the (110) facet orientation, which was identified as the dominant growth surface determining the final morphology of primary particles. researchgate.netmdpi.comnih.govnih.gov The unit cell of cobalt carbonate, with a hexagonal structure in the horizontal direction, was observed to grow horizontally along the (110) facet, with 20-35 unit cells stacked along the c-axis in the thickness direction. researchgate.netnih.govnih.gov
Rietveld refinement can provide reliable information about crystallite size and the percentage of constituents in powder mixtures, although the accuracy can be affected by crystallite shape and size distribution. rsc.org For materials with crystallite sizes exceeding 80-100 nm, additional techniques like TEM may be required to determine the real crystallite size. rsc.org
Investigation of Phase Purity and Multi-phase Systems
XRD is an effective technique for identifying and quantifying crystalline phases in a sample, making it suitable for investigating phase purity and characterizing multi-phase systems. scribd.commdpi.commjcce.org.mkcambridge.org Each crystalline phase produces a characteristic diffraction pattern, allowing for its identification within a mixture. mjcce.org.mk The intensities of the diffraction lines are proportional to the fraction of that phase in the sample. mdpi.commjcce.org.mk
Quantitative phase analysis (QPA) using XRD can be performed by correcting for X-ray absorption in the sample. mdpi.commjcce.org.mk The Rietveld method is a full-pattern analysis technique that can be used for QPA by comparing theoretical diffraction patterns generated from crystal structure models with the observed pattern. mdpi.comscirp.org This method can refine the fractions of the phases present. mdpi.com While reference materials with high chemical purity are available, XRD analysis requires purity in terms of phase composition and crystallinity for validation of phase quantification procedures. cambridge.org
Electron Microscopy Techniques for Morphological and Elemental Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide visual information about the morphology, size, and spatial arrangement of particles, as well as elemental composition.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Agglomeration
Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and particle characteristics of materials like this compound. SEM images provide detailed information about the shape, size distribution, and aggregation state of particles. mdpi.comcambridge.orgresearchgate.netnih.govwikidata.orgfishersci.co.ukalfa-chemistry.comscirp.org
Studies on cobalt carbonate synthesis have frequently employed SEM to observe the resulting particle morphology. For example, SEM images have shown that sheet-shaped primary particles of cobalt carbonate can agglomerate into dense spherical secondary particles. researchgate.netmdpi.comnih.govnih.gov Agglomeration is a common phenomenon in crystallization processes and can be influenced by factors such as drying conditions and supersaturation. scirp.orgmdpi.com SEM analysis can reveal the extent of particle agglomeration, which is important for controlling the properties of the final material. scirp.org The stirring rate during synthesis can also affect the aggregation behavior of crystals. mdpi.com
Transmission Electron Microscopy (TEM) for Nanostructure and Primary Particle Analysis
Transmission Electron Microscopy (TEM), particularly high-resolution TEM (HR-TEM), provides insights into the internal nanostructure and primary particles of materials. TEM can visualize individual nanoparticles and reveal details about their shape, size, crystallinity, and lattice fringes. cambridge.orgresearchgate.netnih.govfishersci.co.ukru.nlacs.orgfigshare.comacs.org
HR-TEM results on cobalt carbonate have shown that the primary particle morphology can be nanosheet-like. researchgate.netnih.govnih.gov TEM images can clearly show well-resolved interference lattice fringes, which can be correlated to specific crystallographic planes, confirming the crystalline nature of the nanoparticles. cambridge.org Selected area electron diffraction (SAED), often performed in conjunction with TEM, provides diffraction patterns from specific areas of the sample, allowing for the determination of crystallographic orientation and confirmation of the crystal structure. cambridge.orgfigshare.comacs.org
Liquid-phase scanning transmission electron microscopy (LPSTEM), a variation of TEM, has been used to study the growth kinetics of amorphous cobalt carbonate nanoparticles in solution, revealing that growth can proceed through the assembly of small, approximately 10 nm-sized primary particles. ru.nlacs.org TEM is also used to check the homogeneity and crystallite sizes of pure phases, complementing XRD analysis, especially for materials with larger crystallites. rsc.org
| Technique | Information Provided | Application to CoCO₃ |
| XRD | Crystal system, lattice parameters, phase purity, crystallite size, strain | Determining rhombohedral/hexagonal structure, lattice parameters, identifying phases, estimating crystallite size, analyzing anisotropic growth. iaea.orgmaterialsproject.orgresearchgate.netmdpi.commdpi.commjcce.org.mk |
| SEM | Surface morphology, particle size, particle agglomeration | Visualizing particle shape (e.g., spherical, sheet-like), observing agglomerates, assessing particle size distribution. researchgate.netmdpi.comresearchgate.netnih.govnih.govscirp.org |
| TEM | Nanostructure, primary particle morphology, crystallinity, lattice fringes, SAED | Analyzing nanosheet morphology, observing primary particles, confirming crystallinity, obtaining electron diffraction patterns for structural information. researchgate.netcambridge.orgnih.govnih.govru.nlacs.orgfigshare.comacs.org |
Energy-Dispersive X-ray Spectroscopy (EDAX/EDX) for Elemental Composition Confirmation
Energy-Dispersive X-ray Spectroscopy (EDAX or EDX) is a powerful technique used to determine the elemental composition of a sample. When applied to this compound systems, EDX analysis confirms the presence and relative proportions of cobalt, carbon, and oxygen. This technique is particularly useful for characterizing synthesized cobalt carbonate materials, including nanoparticles and basic cobalt carbonates, to verify their intended composition acs.orgru.nl. For instance, EDX analysis has been used to confirm that thin films deposited alongside cobalt carbonate nanoparticles also consisted of amorphous CoCO₃ acs.orgru.nl. Studies on coated particles have also utilized EDX to analyze the elemental composition of the coating material, confirming the presence of cobalt compounds researchgate.netresearchgate.net.
Vibrational Spectroscopy for Bonding and Structural Insight
Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, is essential for probing the molecular vibrations within a compound. These vibrations are characteristic of the chemical bonds and functional groups present, providing valuable information about the structure and bonding environment of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups and study the coordination environment in this compound and related compounds. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the carbonate ion (CO₃²⁻) and the interaction between the cobalt cation and the carbonate anion nist.govchemicalbook.com.
Specific bands in the FTIR spectrum can be assigned to different vibrational modes of the carbonate group, such as the ν₂ bending modes and ν₃ antisymmetric stretching modes psu.edu. For synthesized cobalt hydroxy carbonate, bands have been observed in the infrared spectrum corresponding to the ν₄ (CO₃)²⁻ bending modes psu.edu. Intense sharp infrared bands assigned to the ν₂ bending modes of the (CO₃)²⁻ units have also been reported for synthesized cobalt hydroxy carbonate psu.edu. Additionally, bands attributed to OH deformation modes can be observed in the infrared spectra of hydrated or hydroxy-containing cobalt carbonate species psu.edu.
FTIR spectroscopy can also reveal changes in the carbonate species upon thermal treatment or interaction with other substances. For example, characteristic peaks corresponding to vibrations of the carbonate group around 1410 cm⁻¹ have been observed to gradually disappear with increasing temperature due to the decomposition of metal carbonate into metal oxide and CO₂ researchgate.net. Studies involving the deposition of cobalt carbonyl on surfaces have also identified the formation of carbonate and bicarbonate species using DRIFT (Diffuse Reflectance Infrared Fourier Transform) spectroscopy, a variant of FTIR suitable for surface analysis acs.org.
Raman Spectroscopy for Vibrational Modes and Structural Confirmation
Raman spectroscopy complements FTIR by providing information about different vibrational modes, particularly those that are Raman-active. This technique is also valuable for structural confirmation of this compound. The Raman spectrum of this compound shows characteristic bands corresponding to the internal vibrational modes of the carbonate ion and lattice modes involving the cobalt cation researchgate.netmsaweb.orgmdpi.comresearchgate.net.
For carbonate minerals, including those structurally related to this compound, Raman bands are observed in specific regions corresponding to different vibrational modes of the carbonate ion, such as the symmetric stretching mode (ν₁) and bending modes (ν₄) psu.eduresearchgate.netmsaweb.orgmdpi.comresearchgate.net. For synthesized cobalt hydroxy carbonate, a low-intensity Raman band at 755 cm⁻¹ has been assigned to the ν₄ (CO₃)²⁻ bending mode psu.edu. Other Raman bands attributed to Co-O stretching vibrations have also been observed psu.edu. The most characteristic Raman active band of CO₃²⁻ is typically the ν₁ symmetric stretching mode, often appearing around 1060-1085 cm⁻¹ msaweb.orgresearchgate.netresearchgate.netnih.gov.
Raman spectroscopy can also be used to study the behavior of this compound under varying conditions, such as high pressure researchgate.net.
In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Surface Species
In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying surface species and reactions occurring on the surface of materials under controlled atmospheres and temperatures. While direct studies on this compound using DRIFTS were not extensively detailed in the search results, related studies on cobalt-supported catalysts and metal oxides provide insight into its potential application.
DRIFTS has been used to identify surface species formed during reactions involving cobalt compounds, such as the adsorption of CO₂ on metal oxides, where carbonate, bicarbonate, and formate (B1220265) species can form dicp.ac.cnresearchgate.nettandfonline.com. Studies on the decomposition of cobalt carbonyl supported on alumina (B75360) have utilized DRIFTS to identify various surface species, including monodentate and bidentate carbonates, formed as side reactions acs.org. This demonstrates the capability of DRIFTS to provide insights into the nature and stability of carbonate species on surfaces relevant to cobalt chemistry.
Thermal Analysis for Decomposition Pathways and Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are crucial for understanding the thermal decomposition behavior and stability of this compound. Heating this compound leads to its decomposition, typically yielding cobalt oxides and releasing carbon dioxide wikipedia.orgresearchgate.net.
Thermogravimetric Analysis (TGA) for Decomposition Kinetics
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is widely used to study the thermal decomposition of this compound and determine the temperatures at which decomposition occurs and the associated mass losses.
TGA curves of this compound and basic cobalt carbonates typically show significant weight losses corresponding to the removal of water (in hydrated forms) and the decomposition of the carbonate component researchgate.netcsu.edu.cnresearchgate.netresearchgate.netresearchgate.net. The decomposition of basic cobalt carbonate often proceeds through multiple steps, involving dehydroxylation and decarbonation csu.edu.cnresearchgate.netresearchgate.net. For example, TGA-DTG curves of basic cobalt carbonate have shown two well-defined decomposition steps in air researchgate.net. The thermal decomposition of basic cobalt carbonate can lead to the formation of Co₃O₄ csu.edu.cnresearchgate.netresearchgate.netresearchgate.net. The temperature at which CoCO₃ decomposes into CoO has been reported around 332 °C based on TG-DSC-MS analyses researchgate.net.
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. This allows for the identification and quantification of thermal events such as phase transitions, decomposition reactions, and changes in heat capacity. udc.esazom.com
For this compound, DSC analysis provides valuable information regarding its thermal stability and the temperatures at which decomposition and other transformations occur. Studies on basic cobalt carbonate, often represented as Co(OH)ₓ(CO₃)₀.₅(₂₋ₓ)·nH₂O, have shown distinct thermal events in DSC curves. csu.edu.cnfigshare.com For instance, DSC coupled with thermogravimetric analysis (TGA) has revealed exothermic events associated with the transformation of cobalt hydroxide carbonate into Co₃O₄, accompanied by significant weight loss due to the evolution of gaseous CO₂ and H₂O. figshare.com These exothermic peaks can be sharp and distinct, indicating specific decomposition temperatures. figshare.com
DSC tests conducted at different heating rates can also be used to investigate the kinetics of thermal decomposition, including crystallization and growth mechanisms. researchgate.net The apparent heat capacity can be determined using DSC, and while sample mass normally remains constant during heat capacity determination, decomposition reactions involve mass changes that must be considered for accurate analysis of the starting and end products. azom.com
Mechanisms of Thermal Decomposition and Oxide Formation
The thermal decomposition of this compound is a crucial step in the preparation of cobalt oxides, particularly Co₃O₄ and CoO. csu.edu.cnwikipedia.orgoulu.fi The decomposition pathway is influenced by the surrounding atmosphere, particularly the presence of oxygen. oulu.firesearchgate.net
In the absence of oxygen, CoCO₃ primarily decomposes into cobalt(II) oxide (CoO) and carbon dioxide (CO₂). oulu.firesearchgate.net This reaction can be represented as: CoCO₃(s) → CoO(s) + CO₂(g) oulu.fi
In the presence of oxygen, this compound preferentially undergoes oxidation decomposition, forming cobalt(II,III) oxide (Co₃O₄) and carbon dioxide. oulu.firesearchgate.net The unreacted CoCO₃ may subsequently decompose to form more CoO once oxygen is depleted. researchgate.net Co₃O₄ itself can decompose to CoO and O₂ at higher temperatures. oulu.firesearchgate.net
The thermal decomposition of basic cobalt carbonate, a common precursor, involves dehydroxylation and decarbonation steps. csu.edu.cnresearchgate.net Studies have proposed that these steps obey a D5 mechanism with specific activation energies. csu.edu.cnresearchgate.net For basic cobalt carbonate nanosheets, decomposition in air can occur through two consecutive reactions. csu.edu.cn The process may begin with the decomposition of the hydroxide component, followed by the decarbonation of the carbonate phase. csu.edu.cn The reaction mechanism can be kinetically characterized by successive reactions, such as a phase boundary contracting reaction followed by an Avrami-Erofeev equation. csu.edu.cn
TG-DSC-MS analyses have indicated that the temperature at which CoCO₃ decomposes into CoO is around 332 °C. researchgate.net In an inert atmosphere, CoO is generated at temperatures above 300 °C. researchgate.net Basic cobalt carbonate has been reported to decompose at 335 °C to produce Co₃O₄, which remains stable up to 850 °C before decomposing to CoO above this temperature. akjournals.com Upon cooling to room temperature, CoO can transform back into Co₃O₄. akjournals.com
The morphology of the resulting CoO is dependent on the raw material (CoCO₃), and higher temperatures can induce agglomeration, increasing the CoO particle size. researchgate.net Lower decomposition temperatures, higher gas flow rates, and lower heating rates tend to result in smaller CoO particle sizes. researchgate.net
Advanced Spectroscopic Probes
Advanced spectroscopic techniques provide detailed insights into the surface chemistry, oxidation states, electronic structure, and local atomic environment of this compound and its decomposition products.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and oxidation states of a material. csu.edu.cnresearchgate.net
For cobalt compounds, the Co 2p XPS spectrum typically consists of two main lines, Co 2p₃/₂ and Co 2p₁/₂, along with satellite peaks. researchgate.netacs.org The binding energies and the presence and positions of satellite peaks are characteristic of different cobalt oxidation states and chemical environments. researchgate.netacs.org For instance, the Co 2p₃/₂ peak for Co²⁺ is generally found around 780 eV, with a satellite peak located approximately 6 eV above the main line. researchgate.net The spin-orbit splitting between the Co 2p₃/₂ and Co 2p₁/₂ peaks is typically around 15-16 eV for Co²⁺. researchgate.net
XPS analysis of cobalt carbonate and its decomposition products can reveal the presence of Co²⁺ and other oxidation states like Co³⁺ and Co⁴⁺, particularly in mixed cobalt oxides like Co₃O₄. researchgate.netacs.orgresearchgate.net The Co 2p spectrum of Co₃O₄, for example, can be fitted with components corresponding to both Co²⁺ (in tetrahedral sites) and Co³⁺ (in octahedral sites). acs.orguu.nl Satellite peaks also help in distinguishing between Co²⁺ and Co³⁺ species. researchgate.net
The O 1s XPS spectrum provides information about the different oxygen species present, such as lattice oxygen and surface-chemisorbed oxygen. researchgate.netthermofisher.com For metal carbonates, the O 1s binding energy is typically in the range of 531.5–532 eV, distinct from metal oxides (529–530 eV). thermofisher.com However, interpreting O 1s spectra can be complex due to overlapping components from various oxygen species, including carbonates, hydroxides, and adsorbed water. thermofisher.com
XPS has been used to study the surface chemical states of cobalt carbonate nanowires before and after electrochemical cycling, providing insights into surface transformations during reactions. researchgate.net It is a valuable tool for understanding the surface composition and oxidation states of cobalt-containing materials used in applications like catalysis and energy storage. acs.orgresearchgate.netrsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, providing information about their electronic structure and local environment. rsc.orgosti.gov Co²⁺ ions, with a d⁷ electron configuration, typically have unpaired electrons and are therefore EPR active. osti.gov
EPR spectroscopy can provide important information on the molecular structure and activity of cobalt complexes, as the magnetic resonance parameters are characteristic of the electronic properties of paramagnetic centers. osti.gov Studies using EPR have investigated the electronic structure of high-spin cobalt(II) complexes. rsc.orgnih.gov Combined use of techniques like THz-EPR and NMR spectroscopy can provide detailed electronic structure information, including the energies of Kramers doublets and magnetic parameters that account for spin-orbit coupling. rsc.orgnih.gov
In mixed-metal compounds containing Co²⁺, EPR spectra can reveal electronic exchange interactions between different metal ions. dergipark.org.tr For example, in a mixed manganese(II) and cobalt(II) maleate (B1232345) complex, a broad single band in the EPR spectrum indicated electronic exchange interaction between Mn²⁺ and Co²⁺ ions in an octahedral environment. dergipark.org.tr The g-factor in such cases can be close to that of the other paramagnetic ion, indicating its main contribution to the observed spectrum. dergipark.org.tr
EPR spectroscopy is a powerful tool for elucidating the spin state and electronic configuration of Co²⁺ in various environments, contributing to the understanding of its behavior in different materials.
X-ray Absorption Spectroscopy (XAS), including techniques like Near Edge X-ray Absorption Fine Structure (NEXAFS) or X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the local atomic and electronic structure of a specific element within a material. akjournals.comcore.ac.uk By probing the absorption of X-rays at energies near the core level binding energy of an element, XAS can reveal its oxidation state, coordination environment, and bonding characteristics. core.ac.uk
For cobalt, the Co L-edge XAS spectrum corresponds to transitions from the Co 2p core levels to unoccupied 3d states. uu.nlcore.ac.uk The features in the L-edge spectrum are sensitive to the cobalt oxidation state and its local symmetry (e.g., tetrahedral or octahedral coordination). uu.nl XAS has been used to distinguish between Co²⁺ and Co³⁺ sites in mixed oxides like Co₃O₄. uu.nl The white line intensity in the XAS spectrum is proportional to the number of unoccupied Co 3d final states and can provide insights into the cobalt valence state. researchgate.net
XAS can also provide information about the hybridization between cobalt and neighboring atoms, such as oxygen, which is crucial for understanding bonding and electronic properties. uu.nl Studies have shown strong orbital hybridization between cobalt and oxygen ions at octahedral Co³⁺ sites in Co₃O₄, while the hybridization is weaker at tetrahedral Co²⁺ sites. uu.nl
Time-resolved XAS (TR-XAS) can be used to monitor changes in the electronic structure and oxidation state of cobalt during dynamic processes, such as electrochemical charge and discharge cycles in battery materials. researchgate.net XAS is a valuable technique for understanding the fundamental electronic properties and local structure of this compound and its derived materials, which are relevant for various applications. researchgate.netmaterialsproject.orgrsc.org While XAS is powerful, distinguishing between different cobalt oxidation levels can sometimes be ambiguous, and complementary techniques are often necessary for a comprehensive understanding. rsc.org
Catalytic Applications and Mechanistic Studies
Cobalt(II) Carbonate as a Precursor for Heterogeneous Catalysts
The thermal decomposition of this compound is a common method for producing cobalt oxides, which are themselves active catalysts or precursors for further catalyst synthesis.
Synthesis of Cobalt-Based Catalysts (e.g., Co3O4, CoO)
Heating this compound in the presence of oxygen leads to its decomposition, primarily forming cobalt(II,III) oxide (Co3O4). wikipedia.orgatamanchemicals.com This process can be represented by the equation:
6 CoCO3 + O2 → 2 Co3O4 + 6 CO2 wikipedia.orgatamanchemicals.com
At higher temperatures, Co3O4 can reversibly convert to cobalt(II) oxide (CoO). wikipedia.orgatamanchemicals.com CoO can also be prepared by the thermal decomposition of cobalt(II) nitrate (B79036) or this compound, or by precipitating cobalt(II) hydroxide (B78521) followed by thermal dehydration. wikipedia.org
Supported Cobalt Catalysts (e.g., Co/CeO2, Co3O4/MgO, Co3O4/Al2O3)
This compound serves as a precursor for the preparation of supported cobalt catalysts, where cobalt species are dispersed on the surface of support materials like metal oxides. For instance, this compound hydrate (B1144303) can be used to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts. sigmaaldrich.com These supported catalysts are synthesized by utilizing MgO or Al2O3 as support materials. sigmaaldrich.com Supported cobalt catalysts, such as Co/CeO2, Co3O4/MgO, and Co3O4/Al2O3, are explored for various catalytic applications. sigmaaldrich.comnih.gov
Catalytic Hydrogenation Reactions
Cobalt-based catalysts derived from this compound are actively investigated for hydrogenation reactions, particularly the hydrogenation of carbon dioxide.
Carbon Dioxide (CO2) Hydrogenation to Alcohols and Hydrocarbons
Cobalt oxide (CoOx) catalysts are widely applied in CO2 hydrogenation, a process that converts CO2 into valuable products such as alcohols (e.g., methanol (B129727), ethanol) and hydrocarbons (e.g., methane). nih.govnih.govnih.govacs.org However, these catalysts can undergo structural evolution under reaction conditions. nih.govacs.org
Variations in catalyst morphology can lead to significant differences in product distribution during CO2 hydrogenation. nih.govacs.org For example, Co3O4 nanoparticles have shown high selectivity for methane (B114726) (CH4), while Co3O4 nanorods tend to produce carbon monoxide (CO). nih.govacs.org The stability of Co3O4 is limited during the reaction, as it can be reduced to CoO or even metallic Co in the presence of H2. nih.govacs.org CoO is considered to be a main active phase during CO2 hydrogenation. nih.govacs.org
Investigation of Active Sites (Co0, Coδ+, CoO, Co2C, Co2N) and Reaction Pathways
The catalytic behavior of cobalt-based catalysts in CO2 hydrogenation is complex and depends on the nature of the active sites, which can exist in various forms including Co0, Coδ+, CoO, Co2C, and Co2N. nih.govacs.orgmdpi.com The structure-performance relationship under reaction conditions is complicated due to dynamic structural evolution in the bulk and surface of the cobalt oxides. nih.govacs.org
Studies suggest that CoO(111) facets can provide active sites for breaking C-O bonds, leading to methane production. nih.govacs.orgresearchgate.net The reaction mechanisms for CO2 hydrogenation over cobalt oxides primarily involve the formate (B1220265) pathway, carboxyl pathway, and direct C-O dissociation pathway. nih.govacs.org The direct dissociation of the C-O bond is generally difficult without the involvement of hydrogen. nih.govacs.org
The carboxyl pathway, involving the reverse water-gas shift (RWGS) reaction followed by CO hydrogenation, is considered an efficient route for the formation of deep reduction products. acs.org CO is a key reaction intermediate for cobalt oxides in CO2 hydrogenation. acs.org
Research combining theoretical and experimental approaches, such as density functional theory (DFT) calculations and kinetic Monte Carlo (kMC) simulations, helps in understanding the reaction networks and identifying favorable pathways towards different products like CO, CH4, and methanol. researchgate.net
Role of Catalyst Components and Structure-Activity Relationships
The catalytic activity and product selectivity in CO2 hydrogenation over cobalt catalysts are significantly influenced by catalyst components, morphology, and structural features. nih.govacs.orgethz.ch The choice of support material, for instance, can affect cobalt particle size and product selectivity. ethz.ch Different oxide supports (e.g., Al2O3, SiO2, TiO2, ZrO2, and CeO2) can lead to variations in catalytic behavior. ethz.ch
The oxidation state of cobalt stabilized by the support material plays a crucial role in achieving specific product selectivity. ethz.ch For example, Co/SiO2 uniquely favors CO production by stabilizing a cobalt(II) species. ethz.ch The formation of Co0-Coδ+ active sites, potentially due to strong interaction between components like Ga2O3 and Co, can facilitate the synthesis of higher alcohols like ethanol (B145695) by coupling intermediates such as *CHx and CO. mdpi.com
The incorporation of components with RWGS activity into cobalt catalysts is a strategy to enhance the selectivity for C2+ hydrocarbons in CO2 hydrogenation products, as cobalt-based catalysts typically favor CH4 production due to their high Fischer-Tropsch Synthesis (FTS) activity and low RWGS activity. mdpi.com
Fischer-Tropsch Synthesis
Cobalt-based catalysts are widely utilized in the Fischer-Tropsch Synthesis (FTS), a process that converts synthesis gas (a mixture of CO and H₂) into hydrocarbons. chemimpex.commdpi.comscirp.org this compound is commonly employed as a precursor for the preparation of the active cobalt phase in FTS catalysts. mdpi.comscirp.org The precursor is typically converted to cobalt oxide and then reduced to metallic cobalt, which is the catalytically active species for the synthesis of hydrocarbons. mdpi.comgoogle.com
The performance of cobalt FTS catalysts is significantly influenced by the support material on which the cobalt is dispersed. The chemical nature of the oxide support, particularly its Lewis acid-base character, plays a crucial role in determining the catalyst's activity, the selectivity towards desirable long-chain hydrocarbons (C₁₃₊), and the extent of secondary reactions like olefin isomerization. acs.org Research has shown that the initial turnover frequency (TOF) can correlate with the acidity of the support, while the cobalt time yield and selectivity to C₁₃₊ hydrocarbons may exhibit a volcano dependence on the support's acid-base character, with optimal performance observed at intermediate acidity. acs.org
Hydrogenation of Organic Substrates (e.g., Cinnamaldehyde)
Cobalt-based catalysts demonstrate activity in the hydrogenation of various organic substrates, including unsaturated compounds like olefins, ketones, and aldehydes, as well as derivatives of CO₂ and CO such as organic carbonates, carbamates, and formates. bohrium.comrsc.orgdoi.org
Soluble cobalt complexes have been shown to catalyze the hydrogenation of organic carbonates, carbamates, and formates under mild conditions, yielding alcohols and amines. bohrium.com This presents potential alternative routes for the indirect hydrogenation of CO₂ and CO to methanol and other valuable chemicals. bohrium.com
Specific cobalt catalyst systems, such as those involving Co(II) alkyl species, have been reported for the effective hydrogenation of olefins, ketones, and aldehydes under relatively mild hydrogen pressures and temperatures. rsc.org The ability of cobalt complexes to activate molecular hydrogen is fundamental to their activity in these hydrogenation reactions. doi.org
Electrocatalysis with this compound and Derived Materials
This compound and materials derived from it have emerged as promising electrocatalysts for various electrochemical reactions, notably the oxygen evolution reaction (OER). cornell.eduresearchgate.netbohrium.combohrium.comresearchgate.netfrontiersin.orgx-mol.netnih.govdntb.gov.uascite.aiacs.orgbohrium.comresearchgate.netacs.orgnih.govrsc.org
Oxygen Evolution Reaction (OER) Catalysis
The oxygen evolution reaction (OER), a key half-reaction in water splitting and rechargeable metal-air batteries, suffers from sluggish kinetics. frontiersin.org Cobalt carbonate hydroxide hydrate (CCHH) and its modified structures have been extensively investigated as cost-effective and efficient electrocatalysts for the OER, particularly in alkaline media. cornell.eduresearchgate.netbohrium.comresearchgate.netfrontiersin.orgnih.govscite.aiacs.orgbohrium.com
Performance Evaluation of Cobalt Carbonate Hydroxide Hydrate (CCHH) Nanostructures
Nanostructured CCHH materials have shown promising OER performance. For instance, urchin-like cobalt carbonate hydroxide hydrate decorated with silver nanoparticles (Ag/CCHH) exhibited a low overpotential of 267 mV at a current density of 10 mA cm⁻² and a Tafel slope of 56 mV dec⁻¹ in alkaline solution, demonstrating superior activity compared to commercial RuO₂. cornell.edubohrium.comnih.gov
Doping CCHH with other elements can further enhance its electrocatalytic activity. Atomic iron doping in CCHH nanowires grown on nickel foam (Fe-CCHH/NF) resulted in remarkable OER performance with an overpotential of only 200 mV at 10 mA cm⁻² and a small Tafel slope of 50 mV dec⁻¹, along with excellent stability. acs.org Cerium-doped cobalt carbonate hydroxide nanohybrids (Co₂CeₓCH/NF) also showed efficient OER activity with an overpotential of 304 mV at 100 mA cm⁻² and a Tafel slope of 81 mV dec⁻¹. bohrium.com
The morphology of CCHH nanostructures also impacts performance. Needle-like Co(CO₃)₀.₅OH nanoarrays grown on carbon cloth required an overpotential of 317 mV to reach 10 mA cm⁻² and exhibited a Tafel slope of 146.3 mV dec⁻¹, outperforming Co(OH)₂ and CoCO₃ based catalysts on the same support. frontiersin.org
Here is a table summarizing some performance data for CCHH-based OER electrocatalysts:
| Catalyst Material | Overpotential (mV at 10 mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Ag/CCHH | 267 | 56 | Alkaline | cornell.edubohrium.comnih.gov |
| Fe-CCHH/NF | 200 | 50 | 1 M KOH | acs.org |
| Co₂Ce₀.₀₆CH/NF | - (304 at 100 mA cm⁻²) | 81 | 1 M KOH | bohrium.com |
| Co(CO₃)₀.₅OH@CC | 317 | 146.3 | 1 M KOH | frontiersin.org |
| Commercial RuO₂ | 273 (at 10 mA cm⁻² as precatalyst comparison) | 65 (as precatalyst comparison) | Alkaline | cornell.edubohrium.comnih.gov |
| Co(OH)₂@CC | 378 | 162.1 | 1 M KOH | frontiersin.org |
| CoCO₃@CC | 465 | 183.8 | 1 M KOH | frontiersin.org |
Surface Oxidation and Redox Kinetics during Electrocatalytic Reactions
During electrocatalytic reactions like the OER, the surface oxidation state and redox kinetics of cobalt species are crucial for activity. The transformation of surface Co(II) to higher oxidation states, such as Co(III) and Co(IV), is an important step in the OER mechanism. cornell.eduresearchgate.netbohrium.comnih.gov
Studies using techniques like X-ray photoelectron spectroscopy (XPS) have investigated the surface oxidation of cobalt carbonate and related materials during OER. researchgate.netdntb.gov.ua It has been observed that an increase in the amounts of Co³⁺ and oxygen vacancies on the surface of cobalt carbonate hydroxide nanowires enhances OER activity. researchgate.netdntb.gov.ua
Furthermore, dynamic surface self-reconstruction involving the exchange of surface carbonate and hydroxide species can contribute to the enhanced activity of CCHH-based electrocatalysts. cornell.edubohrium.comnih.gov At higher potentials, the formation of Co(V) species, such as Co(CO₃)₃⁻, has been proposed, which can oxidize both water and bicarbonate/carbonate ions. x-mol.netresearchgate.netnih.gov These findings highlight the importance of understanding and controlling surface redox kinetics for designing efficient cobalt-based electrocatalysts. researchgate.net
Doping Strategies for Enhanced OER Activity (e.g., Fe Doping)fishersci.co.uk
Doping strategies have been explored to enhance the catalytic activity of cobalt-based materials, including cobalt carbonate hydroxide (CCHH), for the oxygen evolution reaction (OER). Atomic doping of iron into CCHH nanowires grown on nickel foam (Fe-CCHH/NF) has been proposed as a concept to improve OER catalysis through in-situ electrochemical transformation researchgate.net. While intrinsic OER potential of CCHH is limited, atomically dispersed iron can significantly enhance activity by lowering the reactive energy barrier researchgate.net. Studies on single-crystal cobalt carbonate hydroxide [Co2(OH)2CO3, CoCH] have also investigated the effect of Fe doping on specific crystal facets. Fe-doped CoCH nanowires with an exposed (210) facet exhibited higher OER activity compared to Fe-doped CoCH nanosheets with an exposed (2-13) facet and undoped CoCH nanowires nih.gov. Theoretical investigations suggest that doped Fe sites act as active sites, and crystal facet orientation can modulate the 3d configuration of these Fe sites, optimizing adsorption strengths and energy barriers for potential-determining steps on the (210) facet nih.gov.
Fe-CCHH/NF-30 has demonstrated notable OER performance with an overpotential of 200 mV versus the reversible hydrogen electrode (RHE) at a current density of 10 mA cm⁻¹ and a Tafel slope of 50 mV dec⁻¹ in a 1 M KOH electrolyte. researchgate.net This material also showed stability for over 130 hours at a current density of 55 mA cm⁻¹ and no activity decline after 3000 cycles. researchgate.net
Here is a summary of OER performance data for Fe-CCHH/NF-30:
| Catalyst | Overpotential (vs. RHE) at 10 mA cm⁻¹ | Tafel Slope (mV dec⁻¹) | Stability at 55 mA cm⁻¹ | Stability after 3000 cycles |
| Fe-CCHH/NF-30 | 200 mV | 50 | >130 hours | No activity decline |
Water Oxidation Electrocatalysisrsc.org
Cobalt(II) salts in the presence of bicarbonate/carbonate ions in aqueous solutions function as electrocatalysts for water oxidation. nih.govresearchgate.net This process involves several key steps. Initially, a redox couple of CoIII/II is observed at approximately 0.71 V (vs. Ag/AgCl). nih.govresearchgate.net A second wave with a significantly larger current appears at approximately 1.10 V, where CoIII is oxidized to form a CoIV species. nih.govresearchgate.net The substantial current is attributed to the catalytic oxidation of bicarbonate/carbonate to peroxo-monocarbonate (HCO4⁻). nih.govresearchgate.net At potentials above 1.2 V, a process with very large currents occurs due to the formation of CoV(CO3)3⁻, which is capable of oxidizing both water and bicarbonate/carbonate. nih.govresearchgate.net These processes are dependent on the concentrations of Co(II) and sodium bicarbonate, as well as the pH of the solution. nih.govresearchgate.net Chronoamperometry at 1.3 V results in the formation of a green deposit that acts as a heterogeneous catalyst for water oxidation. nih.govresearchgate.net Density functional theory (DFT) calculations suggest that Coⁿ(CO3)3ⁿ⁻⁶ species, where n=4 and 5, are attainable at potentials comparable to those observed experimentally. nih.govresearchgate.net Carbonate/bicarbonate ions are considered efficient co-catalysts in water oxidation, not only stabilizing transition metal complexes in high oxidation states but also participating in the catalytic process. researchgate.net
Organic Synthesis and Coupling Reactions
Coupling of CO2 with Epoxides into Cyclic Carbonatesatamankimya.com
The cycloaddition of carbon dioxide (PubChem CID: 280) with epoxides (PubChem CID examples: 17046, 7835, 6378, 98467, 16213861, 18, 24) to synthesize five-membered cyclic carbonates (PubChem CID examples: 7924, 16, 17, 25) is an area of significant interest, particularly due to the use of CO2 as an abundant, inexpensive, and less toxic C1 resource compared to reagents like phosgene. rsc.org This reaction is a key example of CO2 utilization in value-added organic synthesis. rsc.org Various catalytic systems have been developed for this coupling reaction, including metal-catalyzed approaches. rsc.org While the provided references for this section ( atamankimya.com) primarily discuss the general reaction and various catalysts (ionic liquids, organocatalysts, and metal catalysts like copper, palladium, and zinc), the context of the article is this compound. Research has explored cobalt complexes as catalysts for the coupling of CO2 and epoxides, such as the conversion of styrene (B11656) oxide with CO2 into cyclic styrene carbonate catalyzed by a cobalt(II) complex. ias.ac.in
Mechanistic Investigations using Computational and Kinetic Studiesatamankimya.com
Mechanistic investigations into the cycloaddition of CO2 and epoxides have been conducted using computational and kinetic studies to understand the reaction pathways and the role of catalysts. A generally accepted mechanism involves the activation and ring-opening of the epoxide, followed by the insertion of CO2 into an oxygen anion intermediate, and finally intramolecular ring closure to form the cyclic carbonate. mdpi.com Computational studies, such as DFT calculations, can provide insights into the energy barriers of different steps and the stability of intermediates. While specific computational and kinetic studies involving this compound in this particular reaction were not detailed in the provided search results for reference atamankimya.com, general mechanistic principles for similar metal-catalyzed systems often involve the metal center coordinating to the epoxide and/or activating the CO2 molecule. Kinetic studies help in determining reaction orders and identifying rate-determining steps, contributing to the design of more efficient catalysts. mdpi.com
Catalyst Stability and Reusability in Cycloaddition Reactionsatamankimya.com
The stability and reusability of catalysts are crucial factors for their practical application in the cycloaddition of CO2 with epoxides. Ideally, catalysts should maintain their activity and selectivity over multiple reaction cycles. Many heterogeneous catalysts developed for this reaction can be easily separated from the reaction mixture and reused. rsc.orgmdpi.comresearchgate.netajol.infohep.com.cn Studies have reported catalysts that can be reused for several cycles (e.g., five or six times) without significant loss of catalytic activity or selectivity. rsc.orgmdpi.comresearchgate.netajol.infohep.com.cn This reusability is a key aspect of developing sustainable and economically viable processes for cyclic carbonate synthesis.
Role of Carbonate Species in Catalytic Oxidation Mechanismsrsc.org
Carbonate species (CO2, HCO3⁻, and CO3²⁻) are ubiquitous in aqueous environments at pH > 4 and play a more fundamental role in various oxidation processes than merely acting as buffers or proton transfer agents. researchgate.netacs.orgnih.gov Research in recent decades highlights their key participation in catalytic oxidations. researchgate.netacs.orgnih.gov Initially, their involvement was partly attributed to the formation of carbonate anion radicals (CO3•⁻) via the reaction of hydroxyl radicals (OH•) with carbonate ions. researchgate.netacs.orgnih.gov However, more recent studies indicate that the presence of bicarbonate/carbonate directly influences the mechanisms of Fenton and Fenton-like reactions, leading to the direct generation of CO3•⁻ even at low concentrations. researchgate.netacs.orgnih.gov
Beyond radical formation, carbonate acts as a ligand that can stabilize transition metal complexes in uncommon high oxidation states. researchgate.netacs.orgnih.gov These high-valent complexes are important intermediates in electrochemical water oxidation processes. researchgate.netacs.orgnih.gov Furthermore, bicarbonate and carbonate are effective hole scavengers in photochemical processes involving semiconductors, suggesting their potential role in solar energy conversion. researchgate.netacs.orgnih.gov The detailed study of cobalt carbonate as an electrocatalyst for water oxidation, as discussed in section 4.3.2, exemplifies the significant role of carbonate species in stabilizing active cobalt species at higher oxidation states necessary for the catalytic cycle. nih.govresearchgate.net
Electrochemical Applications and Energy Storage Research
Precursor for Lithium-Ion Battery Cathode Materials
Cobalt(II) carbonate is widely utilized as a starting material in the synthesis of cathode materials for lithium-ion batteries (LIBs), notably lithium cobalt oxide (LiCoO₂) and cobalt oxide (CoO). nih.govnih.govcapes.gov.brfishersci.cafishersci.se
Synthesis of Lithium Cobalt Oxide (LiCoO₂) and Cobalt Oxide (CoO)
LiCoO₂ is a prevalent cathode material in commercial LIBs. wikipedia.org The synthesis of LiCoO₂ often involves solid-state reactions where cobalt carbonate is mixed with a lithium source, such as lithium carbonate (Li₂CO₃), and then calcined at high temperatures, typically ranging from 850°C to 950°C. nii.ac.jpresearchgate.net This process facilitates the reaction between the cobalt and lithium precursors to form the layered LiCoO₂ structure. nii.ac.jp The thermal decomposition of CoCO₃ at around 427 °C yields cobalt(II) oxide (CoO), which can be further oxidized to cobalt(II,III) oxide (Co₃O₄) at higher temperatures in the presence of oxygen. wikipedia.orgnih.govatamanchemicals.com Co₃O₄ is also used as a precursor for LiCoO₂ synthesis. nii.ac.jp
The synthesis process can be influenced by various factors, including the particle size and morphology of the cobalt carbonate precursor, the reaction temperature, and the holding time. nii.ac.jpresearchgate.net For instance, using ultrafine cobalt and lithium carbonate powders and employing mechanochemical activation can enhance the solid-state diffusion reaction, leading to the synthesis of ultrafine LiCoO₂ powders with particle sizes in the range of 200 nm to 400 nm. researchgate.net
Optimization of Cobalt Carbonate Precursor Properties for Battery Performance
The properties of the cobalt carbonate precursor, such as particle size distribution, morphology, and tap density, significantly influence the characteristics and electrochemical performance of the resulting cathode material. google.comgoogle.com Controlling these properties during the synthesis of cobalt carbonate is crucial for optimizing battery performance.
Methods like liquid phase precipitation can be employed to prepare cobalt carbonate with uniform particle size distribution and high phase purity. alfa-chemistry.com The use of surfactants during synthesis can also help control the structure and size of cobalt carbonate nanocrystals. scirp.org
Research indicates that the tap density of the carbonate precursor has a notable impact on the electrochemical performance of the final cathode material. google.com A tap density that is too high can negatively affect the capacity and cycle performance after lithiation. google.com Strategies to decrease tap density, such as replacing part of the sodium carbonate with sodium hydroxide (B78521) during precipitation, can yield porous carbonate precursors. google.com
Impact on Charge-Discharge Cycles and Structural Stability in Batteries
The quality and characteristics of the cobalt carbonate precursor directly affect the charge-discharge capacity and structural stability of the synthesized cathode materials in LIBs. LiCoO₂ prepared using optimized cobalt carbonate precursors can exhibit good initial charge capacity and stable cycling performance. mdpi.comresearchgate.net For example, regenerated LiCoO₂ from spent LIBs using recovered sheet-like cobalt carbonate showed a good charge capacity of about 145 mAh g⁻¹ at the first cycle and retained 90% of its capacity after 60 cycles, indicating a stable and robust crystalline structure. mdpi.comresearchgate.net
The structural integrity of the cathode material is critical for long-term cycling stability. Ultrafine LiCoO₂ powders synthesized from carbonate precursors through enhanced thermal decomposition have demonstrated good structural stability and higher structural integrity, contributing to stable cyclability over numerous charge-discharge cycles. researchgate.net
Cobalt compounds in general contribute to the stability of the cathode, preventing unwanted reactions that can degrade battery components over time. They also aid in charge retention, helping batteries maintain their capacity over many cycles. noahchemicals.com
Pseudocapacitive Materials and Supercapacitors
Cobalt compounds, including cobalt carbonate hydroxide, are also explored as pseudocapacitive materials for supercapacitors, which offer high power density and long cycle life. acs.orgnih.govrsc.org
Cobalt Carbonate Hydroxide as a High-Capacitance Pseudocapacitor Material
Cobalt carbonate hydroxide (CCH) has emerged as a promising pseudocapacitive material known for its remarkably high capacitance and cycle stability. acs.orgnih.govresearchgate.net Studies have shown that CCH can exhibit high specific capacitance, with reported values as high as 1381 F g⁻¹ at a current density of 2 A g⁻¹. rsc.orgresearchgate.net This high capacitance is attributed to the pseudocapacitive charge storage mechanisms involving Faradaic reactions occurring at the surface of the material. acs.org
Fabrication of Hierarchical Architectures for Enhanced Performance
The electrochemical performance of pseudocapacitive materials like cobalt carbonate hydroxide is highly dependent on their morphology and architecture. Fabricating hierarchical architectures can enhance performance by providing larger active surface areas and facilitating efficient ion and electron transport. nih.govloradchemical.comrsc.org
Three-dimensional (3D) hierarchical cobalt hydroxide carbonate arrays on conductive substrates like Ni foam have been fabricated using methods such as hydrothermal synthesis for use in supercapacitors. rsc.orgresearchgate.net These structures offer increased reactive surface area and improved access for the electrolyte. researchgate.net
Hierarchically organized nanocomposites based on nickel-cobalt (B8461503) carbonate hydroxide hydrate (B1144303) and layered double hydroxides have also been synthesized, demonstrating the potential for creating complex structures with enhanced electrochemical properties for supercapacitor applications. mdpi.comresearchgate.net The design of such architectures, including features like parallel nanosheets with quasi one-dimensional channels, can facilitate mass transfer and enlarge the exposed surface, thereby improving rate capability and cycling stability. rsc.org
Data Table: Electrochemical Performance Highlights
| Material | Application | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹ or mA cm⁻²) | Cycling Stability (% retention) | Number of Cycles |
| Cobalt hydroxide carbonate (CCH) | Supercapacitor | 1381 | 2 | 92% | 5000 |
| Mesoporous cobalt carbonate hydroxide | Supercapacitor | 1075 | 5 mA cm⁻² | 92% | 2000 |
| Regenerated LiCoO₂ (from CoCO₃ precursor) | Li-ion Battery | ~145 (initial charge) | Not specified | 90% | 60 |
| CoCH/RGO hybrid | Lithium Storage | 1110 | 0.1 | High reversible capacity | 100 |
| CoCH/RGO hybrid | Lithium Storage | 755 | 1 | High reversible capacity | 200 |
| CoCH/RGO hybrid | Lithium Storage | 506 | 2 | High reversible capacity | 200 |
| P-doped NiMoO₄@CoCH/CC electrode | Supercapacitor | 4.00 F cm⁻² | 1 mA cm⁻² | 98.75% | 5000 |
Electrochemical Reaction Mechanisms in Pseudocapacitors
Cobalt-based materials, including cobalt carbonate hydroxide (CCH), have garnered attention as anode materials for pseudocapacitors due to their high capacitance and cycle stability. acs.orgresearchgate.netnih.gov Pseudocapacitance arises from fast reversible Faradaic reactions occurring at the electrode surface or within the bulk of the material. In the context of cobalt carbonate hydroxide, the electrochemical reactions are hypothesized to involve deprotonation processes. acs.org
Research utilizing first-principles simulations has investigated the electrochemical reactivity in CCH pseudocapacitors. While deprotonation reactions inside the crystal were found to be unlikely due to strong hydrogen bonds stabilizing the structure, the electrochemical activity is significantly influenced by the presence of reactive hydroxide phases, such as Co(OH)₂, on the material's surface layers. acs.orgnih.gov The balance between the non-reactive CCH phases and the reactive surface layers is crucial for achieving high capacity and cycle stability. acs.orgnih.gov
Studies have also explored the structure-dependent electrochemical performance of cobalt carbonate hydroxide nanocrystals. Two-dimensional (2D) nanosheets of Co₂(OH)₂CO₃ have demonstrated higher area capacitance and better cycling performance compared to one-dimensional (1D) nanowires. nih.gov This enhanced performance in 2D nanosheets is attributed to shorter ion transfer paths and lower electron transfer resistance during electrochemical reactions. nih.gov Density functional theory (DFT) calculations suggest that the electronic band gap of different facets of Co₂(OH)₂CO₃ nanocrystals plays a role in their electrochemical efficiency, with lower band gaps facilitating more efficient electron transfer and reaction kinetics. nih.gov
The electrochemical behavior of cobalt oxide/conducting polymer hybrid materials, which can be derived from cobalt carbonate precursors, in supercapacitors is governed by synergistic effects. mdpi.com These effects involve the Faradaic redox reactions of the cobalt oxide and the pseudocapacitance contribution from the conductive polymer, such as polypyrrole (PPy) or polyaniline (PANI). mdpi.com The conducting polymer enhances the composite's electrical conductivity and structural stability, improving charge transfer and accommodating volume changes during cycling. mdpi.com
Advanced Materials for Energy Conversion
This compound and its derived materials are explored for their potential in advanced energy conversion technologies, particularly in water splitting and rechargeable metal-air batteries.
Water Splitting Technologies
Electrochemical water splitting, which involves the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), is a promising route for clean hydrogen production. mdpi.com Efficient and durable electrocatalysts are essential for accelerating these reactions. Cobalt-based materials, including cobalt carbonate and its derivatives, have been investigated as non-noble metal electrocatalysts for water oxidation (OER). mdpi.comx-mol.netfrontiersin.org
Cobalt(II) salts in the presence of bicarbonate/carbonate ions in aqueous solutions can act as electrocatalysts for water oxidation. x-mol.netresearchgate.net The proposed mechanism involves several steps, including the oxidation of Co(II) to higher oxidation states (Co(III), Co(IV), and Co(V)) and the catalytic oxidation of bicarbonate/carbonate ions and water. x-mol.netresearchgate.net
Modified cobalt carbonate hydroxide materials have shown enhanced electrocatalytic activity for the OER. For instance, vanadium-doped cobalt carbonate hydroxide (V-CoCH) has been synthesized as an efficient catalyst for water splitting. nih.gov Vanadium doping and the presence of oxygen vacancies in V-CoCH contribute to improved catalytic activity by inducing surface self-etching, increasing active sites, and modulating the electronic structure. nih.gov
Hierarchically structured cobalt carbonate hydroxide hydrate nanoarrays have also been explored as electrocatalysts for the OER. frontiersin.org These materials can exhibit outstanding electrocatalytic performance in alkaline media with low overpotentials. frontiersin.org The electrochemical active surface area (ECSA) plays a significant role in the catalytic activity. frontiersin.org
Table 1 summarizes some research findings on cobalt carbonate-based materials for water splitting.
| Material | Application | Key Finding | Reference |
| Co(II) salts + HCO₃⁻/CO₃²⁻ | Water Oxidation (OER) | Act as electrocatalysts, involving Co oxidation states and catalytic cycles. | x-mol.netresearchgate.net |
| V-CoCH | Water Splitting | Enhanced OER activity due to V-doping and oxygen vacancies. | nih.gov |
| CoMnCH nanosheets | Overall Water Splitting | High bifunctional activity via morphology and electronic structure modulation. | acs.org |
| VMoCoCOx@NF nanosheets | Overall Water Splitting | High efficiency and stability due to synergistic codoping effects. | mdpi.com |
| Co(CO₃)₀.₅OH·0.11H₂O nanoarrays | OER | Outstanding electrocatalytic performance in alkaline media. | frontiersin.org |
Rechargeable Zn-Air Batteries
Rechargeable zinc-air batteries (ZABs) are considered promising energy storage devices due to their high energy density, low cost, and safety. nih.govfrontis-energy.comfrontiersin.org The performance of ZABs relies on efficient oxygen electrocatalysis, specifically the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charging. nih.govfrontiersin.orgresearchgate.net Developing cost-effective, highly efficient, and robust bifunctional catalysts for both ORR and OER is crucial for the widespread adoption of rechargeable ZABs. nih.govfrontis-energy.com
Cobalt carbonate-based materials have been explored as potential bifunctional catalysts for ZABs. For example, silver-decorated cobalt carbonate (Ag@CoCO₃) hybrid catalysts have been proposed to drive both OER and ORR. nih.gov Engineering Ag nanoparticles onto the surface of CoCO₃ microspheres facilitates charge transfer and modulates the electronic structure, leading to enhanced bifunctional activity compared to pristine CoCO₃. nih.gov Ag@CoCO₃ based ZABs have demonstrated higher peak power density compared to pristine CoCO₃ and even commercial Pt/C-IrO₂ based ZABs. nih.gov
Transition metal oxides, which can be derived from cobalt carbonate precursors, have also been suggested as bifunctional ORR/OER catalysts in ZABs. frontis-energy.com Creating well-defined defects, such as oxygen vacancies, in these oxides can enhance their catalytic performance. frontis-energy.com
Environmental Science and Remediation Research
Adsorption of Heavy Metals from Aqueous Systems
Adsorption is a widely studied method for removing heavy metal ions from contaminated water due to its simplicity, cost-effectiveness, and high efficiency researchgate.netphyschemres.org. Materials capable of adsorbing metal ions from aqueous solutions are crucial for wastewater treatment and environmental cleanup.
Mechanism of Heavy Metal Adsorption by Cobalt(II) Carbonate
The adsorption of heavy metal ions by various adsorbents, including those containing carbonate, involves several potential mechanisms. These can include physical adsorption, chemisorption, electrostatic interactions, ion exchange, complexation, and precipitation semanticscholar.orgfrontiersin.org. For materials like alkali-activated metakaolin, which can adsorb Co²⁺, the mechanisms identified include ion exchange and partial surface complexation in the form of Co(OH)⁺ onto the surface mdpi.com. Studies on other adsorbents, such as eggshell nanoparticles (primarily calcium carbonate), suggest that at certain pH levels, Co(II) ions are readily placed on active sites, while at higher pH, the formation of hydroxide (B78521) complexes and precipitation can occur, preventing adsorption onto the active sites physchemres.org. The Langmuir isotherm model often fits the adsorption data, suggesting monolayer adsorption on a homogeneous surface, which can indicate chemical adsorption as a predominant mechanism researchgate.netfrontiersin.org.
Removal Efficiencies for Specific Cations (e.g., Pb²⁺, Co²⁺, Sr²⁺)
Research has investigated the removal efficiency of various materials, some containing or related to carbonates, for specific heavy metal cations. For instance, studies using NaY faujasite zeolite, which can act as an adsorbent for heavy metals, have reported maximum adsorption capacities for Co²⁺, Sr²⁺, and Pb²⁺. One study using this material found maximum adsorption capacities of 1.82 mmol/g for Co²⁺, 3.75 mmol/g for Sr²⁺, and 2.54 mmol/g for Pb²⁺ researchgate.net. Another study using alkali-activated metakaolin reported maximum adsorption capacities of 4.02 meq/g (118.5 mg/g) for Co²⁺ and 3.81 meq/g (167.5 mg/g) for Sr²⁺ mdpi.com.
Removal efficiencies can vary depending on the adsorbent material and experimental conditions. For example, using eggshell nanoparticles, a high removal efficiency of 97.43% for Co(II) was achieved under optimal conditions physchemres.org. Carbonate precipitation has also been shown to improve removal efficiencies for cobalt compared to hydroxide precipitation in synthetic electroplating wastewater mdpi.comresearchgate.net.
Here is a table summarizing some reported removal capacities for Co²⁺ and Sr²⁺ by different adsorbents:
| Adsorbent Type | Cation | Maximum Adsorption Capacity (mmol/g) | Maximum Adsorption Capacity (mg/g) | Source |
| NaY Faujasite Zeolite | Co²⁺ | 1.82 | - | researchgate.net |
| NaY Faujasite Zeolite | Sr²⁺ | 3.75 | - | researchgate.net |
| NaY Faujasite Zeolite | Pb²⁺ | 2.54 | - | researchgate.net |
| Alkali-activated metakaolin | Co²⁺ | 4.02 meq/g (equivalent) | 118.5 | mdpi.com |
| Alkali-activated metakaolin | Sr²⁺ | 3.81 meq/g (equivalent) | 167.5 | mdpi.com |
Note: Some sources report capacity in meq/g or mmol/g, while others use mg/g. Conversions depend on the molar mass of the cation.
Influence of pH and Co-contaminants on Removal Efficacy
Solution pH is a critical parameter influencing the adsorption of metal ions, as it affects the speciation of the metal ions and the surface charge of the adsorbent physchemres.orgjournals.co.za. Generally, the adsorption of Co²⁺ increases with increasing pH physchemres.orgnih.gov. For eggshell nanoparticles, the highest removal efficiency for Co(II) was observed at pH 6. At low pH, high concentrations of H⁺ ions compete with Co²⁺ for adsorption sites, reducing efficiency. At high pH, the formation of cobalt hydroxide complexes can occur, which may precipitate and interfere with adsorption onto the adsorbent surface physchemres.org.
The presence of co-contaminants can also influence the removal efficacy of specific cations. For example, in the adsorption of Co²⁺ by graphene oxide, the presence of Na⁺, K⁺, Ca²⁺, and Mg²⁺ ions had an inhibitory effect, with the adsorption capacity for Co²⁺ decreasing as the concentration of interfering ions increased mdpi.com. Studies on the co-precipitation of heavy metals have shown that the presence of one metal ion can influence the precipitation of another mdpi.com.
This compound as an Immobilizer for Toxic Elements in Natural Environments
Cobalt carbonate hydroxide (Co₂CO₃(OH)₂) has been identified as having relevance as a potential immobilizer of the toxic element cobalt in the natural environment researchgate.netiucr.org. The formation of stable carbonate precipitates can reduce the mobility and bioavailability of toxic metal ions in soil and water nih.govmdpi.com. Microbially induced carbonate precipitation (MICP), a process that involves the biological decomposition of urea (B33335) to produce carbonate ions that precipitate with heavy metal ions, is an emerging technology for the remediation of contaminated soil and water nih.govmdpi.comnoaa.gov. While this process focuses on the in-situ formation of carbonates, it highlights the potential of metal carbonates, including those of cobalt, for immobilization.
Remediation of Contaminated Soil and Water
Remediation of contaminated soil and water is essential to mitigate the risks posed by heavy metals and other toxic substances nih.gov. Various techniques are employed, including chemical extraction, physical separation, stabilization, and bioremediation bioline.org.brclu-in.org. The use of materials that can effectively sorb or immobilize contaminants is a key aspect of many remediation strategies.
Sorption-Desorption Behavior of Cobalt(II) in Soil
The behavior of cobalt(II) in soil is influenced by sorption and desorption processes, which affect its mobility and potential for leaching bioline.org.brresearchgate.netnaturalspublishing.com. Studies on the sorption-desorption properties of cobalt(II) in soil have shown that cobalt(II) can sorb more selectively and strongly than other cations like strontium(II) bioline.org.brresearchgate.net. Sorbed cobalt(II) in calcareous soils has been found to be associated with the carbonate and ferromanganese oxide fractions bioline.org.brresearchgate.net. Sequential extraction studies indicate that a significant portion of cobalt(II) can be bonded to relatively mobile fractions, although sorption can increase the proportion associated with residual and carbonate-bound fractions bioline.org.brresearchgate.net.
The kinetics of cobalt(II) sorption in soil can be fast, with sorbed amounts increasing with contact time until equilibrium is reached bioline.org.brresearchgate.net. The maximum sorption capacities have been shown to be highly correlated with soil pH researchgate.net. Desorption studies reveal that complexing agents such as citric and tartaric acids at low pH were more effective reagents for cobalt(II) desorption compared to acidic media or solutions of competing cations like calcium(II) bioline.org.brresearchgate.netnaturalspublishing.com. This suggests that while cobalt is retained by soil components like carbonates, its desorption can be influenced by the presence of chelating agents.
Mobility and Fractionation of Cobalt(II) in Soil
The mobility and distribution of Cobalt(II) in soil are complex and depend on soil properties such as pH, the presence of organic matter, and the content of iron and manganese oxides. Sequential extraction studies have shown that Cobalt(II) can be associated with relatively mobile fractions within the soil matrix. researchgate.netbioline.org.brbioline.org.br Specifically, cobalt(II) has been found to be bonded to the carbonate and ferromanganese oxide fractions. researchgate.netbioline.org.brbioline.org.br
Cobalt can be precipitated with carbonate minerals, particularly in alkaline soil conditions, which generally reduces its availability and mobility. allresearchjournal.com Research utilizing sequential extraction procedures indicates that in calcareous soils, cobalt is primarily distributed between the residual and carbonate-bound fractions following sorption processes. sci-hub.box Studies have also observed that during saturated incubation of arid-zone soils, cobalt can be redistributed into the carbonate-bound fraction from other solid-phase associations. nih.gov
The mobility of cobalt in tested soils has been reported as high (exceeding 10%) in some instances. mdpi.com The application of soil amendments, such as wheat straw biochar, has been shown to affect cobalt speciation, leading to a decrease in the exchangeable and carbonate-bound fraction (F1) and a corresponding increase in the reducible fraction (bound to Fe and Mn-oxides). mdpi.com Soil pH significantly influences cobalt solubility and its distribution between solid and solution phases, with higher concentrations of cobalt in the soil solution observed at lower pH levels. allresearchjournal.comacs.org
Chemical Extraction Strategies for Cobalt(II)-Contaminated Media
Chemical extraction is considered a viable remediation option for soils contaminated with cobalt(II). researchgate.netbioline.org.brbioline.org.br Various chemical reagents can be employed to mobilize and remove cobalt from the soil matrix. Complexing agents, such as citric and tartaric acids, have demonstrated effectiveness in the desorption of cobalt(II) from soil, particularly at low pH. researchgate.netbioline.org.brbioline.org.br
Studies evaluating the chemical extraction of cobalt ions from contaminated calcareous soil have investigated the use of disodium (B8443419) ethylenediaminetetraacetate (B1237979) (Na₂EDTA), citric acid (CA), and HCl. researchgate.net The efficiency of extraction is influenced by factors such as reagent concentration, soil to solution ratio, and extraction time. researchgate.netiiste.org Research indicates that EDTA can be more effective than citrate (B86180) in extracting cobalt from contaminated soil, and the extraction rate increases with contact time. iiste.orgiiste.org
Sequential extraction procedures, such as the Tessier protocol, are frequently used to determine the distribution and potential mobility of metals in soil, guiding the selection of appropriate chemical extraction strategies. researchgate.net Chemical extraction can be particularly effective when the pollutant is associated with relatively mobile fractions within the soil. researchgate.net EDTA's ability to form strong complexes with heavy metals allows it to extract metals by breaking weak bonds and potentially by dissolving fractions to which metals are bound. sci-hub.box
Data on the extraction efficiency of cobalt from contaminated soil using different chemical agents highlights the variability in performance:
| Extracting Agent | Mean Co Extraction Efficiency (%) | Final pH Range |
| EDTA | 10 - 90 | 4.4 - 8.8 |
| Citric Acid (CA) | 1 - 66 | 2.8 - 7.8 |
| HCl | 0 - 71 | 1.6 - 7.6 |
Based on experimental data for cobalt extraction from contaminated calcareous soil researchgate.net.
Precipitation-Based Remediation Techniques
Precipitation is a widely utilized method for the removal of heavy metals, including cobalt(II), from contaminated water and wastewater streams. dntb.gov.uamdpi.comresearchgate.net Dissolved heavy metals can be removed through direct precipitation using carbonate precipitating agents such as sodium carbonate (soda ash), sodium bicarbonate, or calcium carbonate. deu.edu.tr
Carbonate precipitation is considered an effective alternative to hydroxide precipitation for metal removal. researchgate.netdeu.edu.tr It can achieve high removal efficiencies for cobalt and can be effective within a relatively low pH range of approximately 7-8. researchgate.net The solubilities of metal carbonates are generally intermediate between those of metal hydroxides and metal sulfides. deu.edu.tr While effective, carbonate precipitation may result in higher sludge volumes compared to hydroxide precipitation. researchgate.net The process using soda ash tends to be slower than comparable hydroxide methods. deu.edu.tr
Innovative approaches like enzyme-induced carbonate precipitation (EICP) and microbial induced carbonate precipitation (MICP) are also being explored for the remediation of heavy metal-contaminated soils. mdpi.comnih.gov These bio-mediated techniques utilize the enzymatic hydrolysis of urea to induce the precipitation of calcium carbonate, which can immobilize heavy metals through co-precipitation, adsorption, or isomorphic substitution within the carbonate lattice. mdpi.comnih.gov While studies on EICP have shown high removal efficiencies for other metals like cadmium, lead, and copper, the principle is applicable to the stabilization of various heavy metals, potentially including cobalt. mdpi.com
Selective precipitation of cobalt carbonate from solutions containing both cobalt and nickel salts is also a relevant technique, particularly in hydrometallurgical processes. Careful control of ammonia (B1221849) and ammonium (B1175870) carbonate concentrations is crucial for achieving the selective precipitation of cobalt carbonate. google.com
Water Purification Applications
This compound is listed as being used in pH regulators and water treatment products, as well as water treatment chemicals. atamanchemicals.com This indicates its application in processes aimed at purifying water, potentially through its role in adjusting pH or facilitating the removal of impurities.
Theoretical and Computational Chemistry of Cobalt Ii Carbonate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a widely used computational method for investigating the electronic structure and predicting the reactivity of materials. For cobalt carbonate hydroxide (B78521), DFT calculations have been employed to explore its various structural phases and their relative stabilities.
Prediction of Crystal Structures and Stability
DFT simulations have been utilized to investigate the crystal structure of cobalt carbonate hydroxide (Co₂CO₃(OH)₂). Studies have considered several possible structural phases, including two monoclinic phases similar to the minerals malachite (Cu₂CO₃(OH)₂) and rosasite (Cu₁.₅Zn₀.₅CO₃(OH)₂), as well as orthorhombic and triclinic phases. arxiv.orgresearchgate.netresearchgate.netarxiv.org DFT calculations predict that the rosasite-like and malachite-like phases are local minima on the potential energy surface for Co₂CO₃(OH)₂, exhibiting nearly degenerate energies. arxiv.orgresearchgate.netresearchgate.netarxiv.org In contrast, the orthorhombic and triclinic structures are predicted to be unstable, undergoing barrierless transformations to the malachite phase upon relaxation. arxiv.orgresearchgate.netresearchgate.netarxiv.org These computational predictions aid in the interpretation of experimental data, such as Powder X-Ray Diffraction (PXRD) measurements, although discrepancies can sometimes suggest the presence of stacking disorder between similar energy polytypes. arxiv.orgresearchgate.netarxiv.org
Investigation of Redox Potentials and Charge Transfer Processes
DFT is a valuable tool for investigating redox potentials and charge transfer processes in cobalt-containing systems. Studies on cobalt complexes have used DFT to correlate electronic structure, such as the molecular electrostatic potential at the cobalt nucleus, with redox potentials. acs.org DFT calculations can help rationalize the effect of electronic structure on catalytic activity in reactions involving cobalt, such as CO₂ reduction, by examining electron transfer processes and the role of ligand environment. mdpi.com While direct studies on the redox potentials and charge transfer within solid CoCO₃ or Co₂CO₃(OH)₂ are not explicitly detailed in the snippets, the application of DFT to related cobalt and carbonate systems highlights its capability in this area. Charge transfer from oxygen states has been correlated with carbonate formation on cobalt-based perovskites. osti.gov
First-Principles Simulations for Electrochemical Reactivity
First-principles simulations, which include DFT-based methods, are employed to understand the electrochemical reactivity of materials. For cobalt carbonate hydroxide (CCH), first-principles simulations have been used to investigate its potential as a pseudocapacitive material. arxiv.orgnih.govresearchgate.netacs.orgacs.org These simulations have helped identify the positions of hydrogen atoms and evaluate the electromotive forces (EMF) associated with deprotonation reactions. arxiv.orgnih.govresearchgate.netacs.org The simulations suggested that deprotonation within the CCH crystal is unlikely due to strong hydrogen bonding, implying that the electrochemical activity might be attributed to associated phases like Co(OH)₂. arxiv.orgnih.govresearchgate.netacs.orgacs.org First-principles simulations have also provided insights into the role of crystal anisotropy and hydrogen bonding in the growth mechanism and stability of CCH, which influences the balance between reactive and non-reactive phases in electrochemical applications. arxiv.orgnih.govresearchgate.netacs.org
Advanced Materials Science and Precursor Chemistry
Synthesis of Functional Materials via Cobalt(II) Carbonate Precursors
The thermal decomposition and chemical reactivity of this compound make it an effective starting material for the preparation of various cobalt-containing compounds with tailored properties for specific applications. americanelements.comamericanelements.comstanford.edu
Cobalt Oxide (Co₃O₄) and its Nanostructures
This compound is a common precursor for the synthesis of cobalt(II,III) oxide (Co₃O₄), a mixed valence oxide with significant applications in areas such as clean energy conversion systems and electrochemical devices. nih.govacs.org The thermal decomposition of CoCO₃ is a widely used method to obtain Co₃O₄. For instance, heating CoCO₃ samples at 500 °C for 3 hours in an electrical furnace can yield Co₃O₄ nanoparticles with average sizes ranging from 30 to 39 nm. bu.edu.egresearchgate.net Another study demonstrated the synthesis of Co₃O₄ nanoparticles with sizes around 53 nm through the solid-state thermal decomposition of cobalt carbonate nanoparticles. researchgate.net The morphology and particle size of the resulting Co₃O₄ can be influenced by the synthesis conditions of the cobalt carbonate precursor, including the use of surfactants and controlled precipitation methods. bu.edu.egscirp.org
This compound can also be used to prepare supported cobalt oxide catalysts, such as Co₃O₄/MgO and Co₃O₄/Al₂O₃, which are utilized in reactions like the hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol. scienceandlaboratoryexp.comsigmaaldrich.com
Cobalt Carbonyl and Other Cobalt Salts
This compound serves as a precursor for the synthesis of cobalt carbonyl compounds, such as dicobalt octacarbonyl (Co₂(CO)₈), and various other cobalt salts. wikipedia.orgatamanchemicals.comlookchem.comcymitquimica.com Cobalt carbonyls are important organometallic compounds used as catalysts in various organic reactions, including the hydroformylation of alkenes. nih.govsigmaaldrich.com The conversion of this compound to other cobalt salts is readily achieved due to its reactivity with acids. wikipedia.orgatamanchemicals.com These derived cobalt salts find diverse applications in industrial processes and chemical syntheses. chemimpex.comlookchem.com
Transition Metal Dipicolinates
This compound hydrate (B1144303) can be employed as a reagent in the synthesis of transition metal dipicolinates. benchchem.comscienceandlaboratoryexp.comsigmaaldrich.com This synthesis typically involves the reaction of this compound hydrate with dipicolinic acid and 4,4′-bipyridine. scienceandlaboratoryexp.comsigmaaldrich.com Transition metal dipicolinates are of interest in coordination chemistry and materials science, particularly for their magnetic properties and potential applications in areas like data storage technologies. benchchem.com
Integration into Composite Materials
This compound and the materials derived from it are integrated into composite materials to enhance specific properties, such as conductivity and magnetic behavior, for applications in energy storage and other fields. nih.govnih.gov
Hybrid Structures with Graphene-Based Materials for Enhanced Conductivity
While this compound itself has low intrinsic conductivity, its derivatives, such as Co₃O₄, can be hybridized with conductive materials like reduced graphene oxide (RGO) to improve performance in applications such as gas sensing. benchchem.com Graphene and its derivatives are known for their excellent electrical conductivity and high surface area, making them suitable components in composite materials aimed at enhancing charge transport. nih.govamericanelements.com The integration of cobalt compounds with graphene-based materials creates hybrid structures that leverage the properties of both components for improved functionality.
Development of Magnetic Materials for Energy Storage Systems
Cobalt compounds, including those derived from this compound, are crucial in the development of magnetic materials, particularly for energy storage systems like lithium-ion batteries. solubilityofthings.comchemimpex.comontosight.ai Cobalt is a critical component in the cathodes of lithium-ion batteries, contributing to their energy density and performance. solubilityofthings.comchemimpex.comontosight.ai this compound serves as a precursor for the synthesis of cobalt oxides used in these battery applications. ontosight.ai Magnetic nanoparticles, which can include cobalt oxides, have also attracted attention for their potential in magnetic energy storage. sigmaaldrich.com
Fabrication of Pigments and Ceramic Colorants (Research aspects only, not basic properties)
This compound (CoCO₃) is a significant precursor in the research and development of pigments and ceramic colorants, particularly for achieving vibrant blue hues. Its application in this field focuses on its conversion to cobalt oxides or its incorporation into complex ceramic structures during high-temperature firing processes. Researchers explore various synthesis routes and material combinations to optimize color performance, stability, and cost-effectiveness.
Research efforts involve synthesizing cobalt blue pigments, primarily cobalt aluminate (CoAl₂O₄), using CoCO₃ as a cobalt source. One research approach involves a CaCO₃-assisted mechanochemical route followed by annealing, utilizing low-cost materials like kaolin (B608303) tailing sand (KTS) to reduce production costs and waste. This method aims to fabricate composite pigments with high chroma. The study found that CaCO₃ acts as a mild precipitant during the mechanochemical process, forming a precursor. researchgate.net The incorporation of KTS was observed to improve the lightness and blueness of the pigments, attributed to light reflection by KTS and the dispersion of CoAl₂O₄ on its surface. researchgate.net While the composite pigments showed high oil absorption and hiding power compared to commercial counterparts, their relative tinting strength was slightly reduced due to differences in size and CoAl₂O₄ content. researchgate.net However, these composite pigments demonstrated excellent acid resistance and coloring performance in ceramic applications. researchgate.net
Another research avenue explores the synthesis of CoAl₂O₄/Al₂O₃ hybrid pigments with lower cobalt content through heterogeneous chemical precipitation and calcination. Characterization using techniques like XRD, SEM, EDX, UV–Vis spectroscopy, and colorimetry revealed that these hybrid pigments consist of CoAl₂O₄ spinel evenly covering Al₂O₃ corundum. researchgate.net Increasing the Co/Al mole ratio led to higher CoAl₂O₄ spinel content and enhanced blue components (−b*) in the pigments. researchgate.net These synthesized hybrid pigments exhibited good chemical and thermal stability and high tinting strength, presenting a potential alternative to more expensive commercial cobalt blue pigments due to their lower cobalt content and brilliant blue hue. researchgate.net
Research also investigates the fabrication of nano-CoAl₂O₄ pigments for advanced ceramic applications like 3D printing. One technique involves producing nano-CoAl₂O₄ pigments on a ceramic substrate using ink-jet printing, based on a chemical reaction between water-soluble inks containing aluminum citrate (B86180) and cobalt nitrate (B79036). researchgate.net The effects of the number of printing repetitions on the optical properties were evaluated, showing variations in color with film thickness. researchgate.net Another study on CoAl₂O₄ ceramic pigment powders fabricated by a sol-gel method explored the influence of fabrication processes on color properties and stability. researchgate.net High chroma CoAl₂O₄ ceramic pigment was obtained at a calcination temperature of 1200°C with a Co/Al ratio of 1:3. researchgate.net The fabricated pigment powders showed good dispersion stability in aqueous solution, indicated by a Zeta potential of -66.2 mV. researchgate.net Increased chroma and saturation were observed after sintering at 1300°C, attributed to the increased oxide solid solution in the spinel structure. researchgate.net
Research into the preparation of cobalt carbonate itself also contributes to its use as a precursor. Studies on the continuous carbonate precipitation method aim to produce cobalt carbonate with specific particle size and high density. Under optimized conditions (60 g/L NH₄HCO₃, pH 7.15–7.20, 2 L/h CoCl₂ feeding speed), high density (apparent density 1.27 g/cm³, tap density 1.86 g/cm³) and small particle size (4.4 µm) CoCO₃ were achieved. nih.gov Microscopic analysis revealed a sheet-shaped morphology of primary particles that agglomerated into secondary spherical particles during recrystallization. nih.gov
Cobalt carbonate is recognized as a strong colorant in glazes, typically producing blue unless used in very high concentrations where it can appear black. atamanchemicals.comdigitalfire.com Its fine particle size is noted in research as contributing to better dispersion in glaze slurries and melts compared to cobalt oxide, resulting in more evenly distributed color. atamanchemicals.comdigitalfire.com However, a research consideration is the release of gases during the decomposition of cobalt carbonate during firing, which can potentially cause pinholes or blisters in glazes if not managed. atamanchemicals.comdigitalfire.com Research indicates that cobalt carbonate contains less CoO (approximately 63%) compared to commercial cobalt oxide (around 93%), meaning a higher amount of carbonate is needed to achieve the same color intensity as the oxide. digitalfire.com
Research into ceramic pigments also involves combining cobalt carbonate with other metal oxides. For instance, studies have prepared colored ceramic pigments by incorporating cobalt carbonate and iron oxide into an aluminum oxide matrix, exploring different elemental ratios and calcination temperatures to achieve various colors and study their thermal stability. cecri.res.in
Here is a data table summarizing some research findings on pigment properties:
| Pigment Type | Synthesis Method | Key Findings (Research Aspects) | Reference |
| Cobalt blue composite pigment | CaCO₃-assisted mechanochemical route + annealing | High chroma, improved lightness/blueness with KTS, excellent acid resistance in ceramics. | researchgate.net |
| CoAl₂O₄/Al₂O₃ hybrid pigment | Heterogeneous chemical precipitation + calcination | Vivid blue hue, good chemical/thermal stability, high tinting strength, lower cobalt content. | researchgate.net |
| Nano-CoAl₂O₄ (for 3D printing) | Ink-jet printing (from citrate/nitrate inks) | Color variation with printed film thickness. | researchgate.net |
| CoAl₂O₄ ceramic pigment | Sol-gel method | High chroma at 1200°C (Co/Al 1:3), good dispersion stability, increased chroma/saturation at 1300°C. | researchgate.net |
Research continues to explore optimized synthesis routes, particle morphologies, and compositions utilizing cobalt carbonate to develop advanced pigments and ceramic colorants with tailored properties for various applications.
Analytical Methodologies in Research Contexts
Elemental Analysis Techniques
Elemental analysis is fundamental to determining the quantitative composition of Cobalt(II) carbonate samples, ensuring purity and confirming stoichiometry.
X-Ray Fluorescence (XRF) for Quantitative Elemental Composition
X-Ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for determining the elemental composition of materials. It is particularly valuable for the quantitative analysis of elements in both bulk samples and thin films. In the context of this compound, XRF can be used to ascertain the precise percentage of cobalt and other elements present. For instance, chemical analysis by XRF of a cobalt carbonate precipitate without a surfactant yielded a cobalt content of 36.80%, corresponding to a purity of 74.27% in cobalt carbonate. researchgate.net In another study involving cobalt carbonate nanocrystals synthesized with a surfactant, XRF analysis indicated a cobalt content of 44.35%, equivalent to 89.45% of CoCO₃. researchgate.netscirp.orgscirp.org XRF analysis has also been employed to characterize the elemental composition of materials derived from spent Li-ion batteries, confirming the cobalt content in recovered CoCO₃. mdpi.com While XRF is effective for elemental analysis, its application in certain matrices, like thick glazes containing cobalt, might have limitations regarding analysis depth for elements like CoO. researchgate.net
Atomic Absorption Spectroscopy for Trace Analysis
Atomic Absorption Spectroscopy (AAS) is a sensitive technique widely used for the determination of trace amounts of elements in various sample types. psu.eduku.edu This method is particularly useful for quantifying the concentration of cobalt, even at very low levels. AAS can be applied to analyze the cobalt content in solutions obtained from dissolving this compound or materials containing it. For example, AAS has been used as a comparative method for analyzing cobalt metal content in waste solutions. researchgate.net The technique often involves converting the sample into an atomic vapor, which then absorbs light at specific wavelengths corresponding to the element being analyzed. epa.gov Preconcentration techniques, such as solid-phase extraction using modified sorbents, can be coupled with AAS to enhance the sensitivity for ultra-trace analysis of cobalt in complex matrices like water and plant samples. nih.gov The method has demonstrated linearity in the range of 0.2-40 µg/L for cobalt in original solutions after preconcentration, with a detection limit of 1.44 x 10⁻² µg/L. nih.gov
Electrochemical Characterization Techniques for Functional Materials
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of materials and to evaluate their electrochemical active surface area. In research involving this compound-based materials, CV experiments are commonly performed to investigate the electrochemical reactions occurring at the electrode surface. rsc.orgresearchgate.netacs.orgacs.orgunife.itfrontiersin.orgasianpubs.orgnih.gov The shape and position of peaks in a cyclic voltammogram provide information about the reversibility of redox processes and the potential ranges at which they occur. CV can be used to determine the specific capacitance of electrode materials, with the area enclosed by the CV curve being proportional to the stored charge. nih.gov Studies on cobalt hydroxide (B78521) carbonate nanostructures, for instance, have utilized CV to examine their electrochemical capacitive performance over a range of scan rates. rsc.org Similarly, CV has been employed to characterize the supercapacitive properties of Co₃O₄ electrodes derived from cobalt carbonate nanoparticles. researchgate.netsci-hub.ru CV is also used to assess the electrochemical stability of materials over multiple cycles. nih.gov
Galvanostatic Charge/Discharge (GCD)
Galvanostatic Charge/Discharge (GCD) is a fundamental technique for evaluating the charge storage capacity and cycling stability of electrochemical energy storage materials. In a GCD experiment, a constant current is applied to the electrode, and the resulting voltage response is recorded over time. rsc.orgresearchgate.netacs.orgnih.govresearchgate.netupc.eduresearchgate.net The charge and discharge curves obtained from GCD measurements provide information about the specific capacitance (or specific capacity), coulombic efficiency, and internal resistance of the electrode material. For supercapacitor applications, the discharge time at a given current density is directly related to the specific capacitance. nih.gov Research on cobalt hydroxide carbonate and cobalt oxide nanoparticles has extensively used GCD to determine their specific capacitance and assess their performance as supercapacitor electrodes. rsc.orgresearchgate.netsci-hub.ru GCD curves can also reveal the presence of plateaus, which are indicative of Faradaic redox reactions characteristic of battery-like behavior in pseudocapacitive materials. nih.gov
Spectrophotometric Determination of Cobalt(II) in Complexes
Spectrophotometry is a widely used technique for the determination of Cobalt(II) in various complexes due to its simplicity, cost-effectiveness, and relatively high sensitivity researchgate.nettandfonline.com. The method typically involves the formation of a colored complex between Co(II) ions and a suitable chromogenic reagent, followed by measuring the absorbance of the complex at its maximum wavelength (λmax) using a spectrophotometer.
Research has explored various chromogenic reagents for the spectrophotometric determination of Co(II). For instance, 2,6-dithiolphenol and its derivatives have been used in the presence of hydrophobic amines to form mixed-ligand complexes with Cobalt(II) sapub.org. The formation and extraction of these mixed-ligand complexes were found to be maximal in the pH range of 4.1-5.6 sapub.org. Studies on the Co(II)-2,6-dithiolphenol-amine complex indicated a molar ratio of 1:2:2 (Co: 2,6-dithiolphenol: amine), suggesting the formation of ion-associates between anionic chelates and protonated amines sapub.org. The maximum absorbance for this complex was observed at 550-560 nm, with further measurements conducted at 540 nm where the reagent exhibited minimum absorbance sapub.org. The molar absorptivity (ε) of the complex was calculated to be in the range of (2.56-3.15) x 10⁴ L mol⁻¹ cm⁻¹ sapub.org.
Another study investigated the use of 5-(4-hydroxy-3,5-dimethylbenzylidene)thiazolidine-2,4-dione (HDBT) for the spectrophotometric determination of Cobalt(II) jmest.org. The complexation of Co(II) with HDBT occurs in the pH range of 5.7-6.9, with methanol (B129727) identified as a suitable solvent jmest.org. Optimal complex formation was observed at an HDBT concentration of 5 x 10⁻⁴ mol/L jmest.org. The maximum analytical signal for the Co(II)-HDBT complex is at 517 nm, with a bathochromic shift of 181 nm jmest.org. The molar absorption coefficient for this complex is 2.10 x 10⁴, and the stoichiometry of the complex is 1:2 (Co: HDBT) jmest.org. The complex was found to be stable in aqueous and organic solvents for up to two days, and Beer's Law was obeyed in the concentration range of 0.5-14 μg/mL of cobalt jmest.org.
Furthermore, a spectrophotometric technique using 1,2-bis(4-methoxyphenyl-2(quinolone-8-ylimino) ethan-1-one (BMPQYE1) as a chromogenic reagent at pH 10 has been developed for the determination of Cobalt(II) ions aip.org. The complex formed showed maximum absorption at 589 nm with a molar absorptivity of 0.0217 L/mol.cm aip.org. Beer's Law was followed in the range of 5.00-60.00 µg/mL of Cobalt(II), and the stoichiometric composition of the chelate was determined to be 1:2 (Co: BMPQYE1) aip.org.
These studies highlight the application of spectrophotometry with various reagents to quantify Cobalt(II) in different chemical environments, demonstrating the versatility of the technique in Cobalt(II) research.
Kinetic Modeling and Analysis of Reaction Mechanisms (e.g., Thermal Decomposition, Sorption)
Kinetic modeling is crucial for understanding the mechanisms and rates of reactions involving this compound, such as thermal decomposition and sorption processes. These models help elucidate the steps involved and predict reaction behavior under various conditions.
The thermal decomposition of basic cobalt carbonate (BCoC), often represented as Co(OH)x(CO3)0.5(2−x)·nH2O, is a key process, particularly in the preparation of spinel cobalt oxide (Co3O4) csu.edu.cn. This decomposition can involve dehydroxylation and decarbonation steps csu.edu.cn. Kinetic analysis of such complex reactions using traditional methods and mean activation energy for the entire process can lead to inaccurate models csu.edu.cn. Therefore, deconvolution of overlapping reactions is often necessary csu.edu.cn.
In the context of sorption, kinetic models are applied to understand the rate at which Cobalt(II) ions are removed from solutions by various sorbent materials. The sorption process of Co(II) onto different materials, including layered double hydroxides and graphene oxides, has been investigated using kinetic models bohrium.comasianpubs.orgpjoes.comyu.edu.jodntb.gov.uaresearchgate.netresearchgate.net.
Pseudo-Second Order Kinetic Models
The pseudo-second-order kinetic model is frequently applied to describe the kinetics of Cobalt(II) sorption onto various adsorbents. This model is based on the assumption that the rate-limiting step is a chemical reaction involving valence forces through sharing or exchange of electrons between the sorbent and the sorbate (B1223678) asianpubs.org.
Research indicates that the sorption process of Co(II) onto materials like Mg-Al layered double hydroxides and graphene oxides is often well-described by the pseudo-second-order kinetic model bohrium.comasianpubs.orgpjoes.com. This suggests that the adsorption rate is proportional to the square of the concentration of active sites on the adsorbent surface asianpubs.org.
For the sorption of Co(II) on Mg2Al layered double hydroxide, the pseudo-second-order model provided a better fit to the experimental data compared to pseudo-first-order and intraparticle diffusion models asianpubs.org. Similarly, the adsorption kinetics of Co(II) by graphene oxide nanosheets can be well described by the pseudo-second-order model pjoes.com. The linear form of the pseudo-second-order model is given by the equation:
t/qt = 1/(k2qe²) + (1/qe)t
where qt is the amount of Co(II) adsorbed at time t, qe is the amount of Co(II) adsorbed at equilibrium, and k2 is the pseudo-second-order rate constant asianpubs.org. High correlation coefficients (R²) obtained from fitting experimental data to this model support its applicability in describing the sorption kinetics of Co(II) on these materials pjoes.com.
Studies on the removal of Co(II) ions from aqueous solutions using different adsorbents, such as orange peel waste and thermally activated dolomite, have also found the pseudo-second-order model to be the best fit for the kinetic data dntb.gov.uaresearchgate.net. For orange peel waste, a pseudo-second-order rate constant of approximately 0.00358 g mg⁻¹ min⁻¹ was reported dntb.gov.ua. The applicability of this model suggests that the sorption rate is dependent on the concentration of both the Co(II) ions and the available active sites on the adsorbent surface chemrxiv.org.
Deconvolution of Overlapping Reactions (e.g., Fraser-Suzuki function)
Thermal decomposition processes, particularly those involving complex materials like basic cobalt carbonate, can exhibit overlapping reaction steps. Deconvolution techniques are employed to separate and analyze these individual, superimposed reactions. The Fraser-Suzuki function is one mathematical tool used for this purpose csu.edu.cnresearchgate.net.
The thermal decomposition of basic carbonate cobalt nanosheets, synthesized from spent lithium-ion batteries, involves overlapping complex processes csu.edu.cn. The Fraser-Suzuki function has been applied to deconvolute the overlapping thermal decomposition curves obtained from techniques like differential thermal analysis (DTA) or differential thermogravimetry (DTG) csu.edu.cnresearchgate.net. This deconvolution allows for the kinetic analysis of the discrete reaction steps separately csu.edu.cn.
The Fraser-Suzuki function is an asymmetric function that can accurately fit overlapped kinetic curves, unlike conventional symmetric functions such as Lorentzian and Gaussian functions which may lead to inaccurate parameters csu.edu.cnresearchgate.netresearchgate.net. The general mathematical expression for the Fraser-Suzuki function can be applied to curves like dTG-T to separate overlapping peaks researchgate.net.
Chemiluminescence Methods for Mechanistic Studies
Chemiluminescence (CL) methods are utilized in mechanistic studies involving Cobalt(II) due to the ability of Co(II) to catalyze certain chemiluminescent reactions. These methods can provide insights into the reactive species and pathways involved.
Chemiluminescence phenomena involving carbonates or bicarbonates and hydrogen peroxide in the presence of Cobalt(II) have been reported nih.govsemanticscholar.org. When a Cobalt(II) solution is injected into a mixture of carbonate/bicarbonate and hydrogen peroxide, a brief CL signal is emitted nih.govsemanticscholar.org.
Experimental studies using techniques such as examining the emitted spectrum and the effect of free radical scavengers have been conducted to investigate the mechanisms of these CL reactions nih.govsemanticscholar.org. The maximal emission wavelengths for the CO₃²⁻-H₂O₂-Co²⁺ and HCO₃⁻-H₂O₂-Co²⁺ systems were found to be 440 nm and 490 nm, respectively nih.govsemanticscholar.org.
The differing effects of radical scavengers like ascorbic acid, thiourea, and superoxide (B77818) dismutase on these CL systems have helped to reveal different mechanisms nih.govsemanticscholar.org. These mechanisms are proposed to involve species such as the carbon dioxide dimer and the oxygen dimer nih.govsemanticscholar.org.
Cobalt(II) also catalyzes the auto-oxidation of sulphite by dissolved oxygen in aqueous solution, which can produce a weak chemiluminescence emission in strongly alkaline conditions, even without a specific CL reagent nih.gov. The presence of substances like fluorescein (B123965) sodium can significantly enhance this CL signal nih.gov. Studies on this system have also included discussions on the possible CL mechanism involved nih.gov.
Furthermore, Cobalt(II) complexes, such as Cobalt(II) (1,10-phenanthroline)₃, have been shown to have a strong catalytic effect on reactions like the lucigenin-periodate reaction in alkaline medium, leading to chemiluminescence researchgate.net. Investigating the rate-determining steps in these catalyzed CL reactions, such as the oxidation of luminol (B1675438) by a cobalt-peroxide complex, contributes to understanding the underlying reaction mechanisms researchgate.net. While the exact mechanisms in some of these systems are still being fully elucidated, chemiluminescence methods provide a sensitive tool for studying the catalytic activity of Cobalt(II) and the reactive intermediates formed researchgate.net.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Tailored Nanostructures
Developing new synthetic methods for Cobalt(II) carbonate nanostructures with precise control over size, morphology, and structure remains a key research area. Hydrothermal synthesis is one method being explored to create novel CoCO₃ crystal structures, such as rod-shaped crystals with hexagonal symmetry. researchgate.net Bio-inspired approaches combining confinement and structure-directing additives are also being investigated to produce one-dimensional basic cobalt carbonate morphologies, which can then be converted into porous nanoparticle-based Co₃O₄ rods and fibers through calcination. acs.org This control over synthesis allows for the tailoring of nanostructures for specific applications, such as the creation of nanoporous Co₃O₄ particles from CoCO₃ precursors for sensing applications. acs.org The exploration of mixed solvents in hydrothermal processes is another avenue for achieving shape-controlled synthesis of CoCO₃ crystals with novel structures. acs.org
Design of Advanced this compound-Based Hetero- and Homogeneous Catalysts
Cobalt compounds, including this compound and its derivatives, are actively being researched for their catalytic activity in various chemical reactions. smolecule.commdpi.com Future work involves designing advanced heterogeneous and homogeneous catalysts based on this compound. Cobalt-based heterogeneous catalysts are being studied for reactions like CO₂ hydrogenation, where different active sites (Co⁰, Co²⁺, Coδ⁺, and Co₂C) influence reaction pathways. mdpi.com Homogeneous cobalt catalysts are of interest for reactions such as the synthesis of cyclic carbonates from CO₂ and epoxides, offering high activity and selectivity under mild conditions. researchgate.netmdpi.com Research is also exploring the use of cobalt complexes in asymmetric synthesis, with experimental and computational studies providing insights into the reaction mechanisms. researchgate.netchinesechemsoc.org The development of novel cobalt complexes with specific ligands is crucial for enhancing catalytic performance and expanding the scope of catalyzed reactions. researchgate.netmdpi.comresearchgate.net
Integration of this compound into Next-Generation Energy Storage Systems
Cobalt-based materials are significant electrode materials for energy storage devices like supercapacitors and batteries. researchgate.netmdpi.com this compound serves as a precursor for key cathode materials in lithium-ion batteries, such as Lithium Cobalt Oxide (LiCoO₂) and Cobalt Oxide (CoO). smolecule.com Research in this area focuses on optimizing the synthesis of CoCO₃ to control particle characteristics, which in turn affects battery performance. smolecule.com Furthermore, bimetallic carbonate hydroxides, such as copper–cobalt carbonate hydroxides derived from cobalt carbonate, are being investigated for their potential in high-performance supercapacitors, demonstrating impressive specific capacitance and energy density. acs.org The integration of cobalt hydroxide (B78521), potentially derived from cobalt carbonate precursors, into asymmetric solid-state supercapacitors also shows promise for achieving high energy and power densities. rsc.org
Table 1: Performance Highlights of Cobalt-Based Materials in Energy Storage
| Material Type | Application | Key Performance Metric | Value | Source |
| Copper–Cobalt Carbonate Hydroxides (CCCOH-24) | Supercapacitor | Specific Capacitance (at 15 A g⁻¹) | 675 C g⁻¹ | acs.org |
| Copper–Cobalt Carbonate Hydroxides (CCCOH-24) | Supercapacitor | Energy Density (Asymmetric device) | 63 Wh kg⁻¹ | acs.org |
| Copper–Cobalt Carbonate Hydroxides (CCCOH-24) | Supercapacitor | Power Density (Asymmetric device) | 10.2 kW kg⁻¹ | acs.org |
| Co(OH)₂ Hollow Spheres // Porous Carbon (PC) | Supercapacitor | Specific Capacitance (at 2 A g⁻¹) | 260 F g⁻¹ | rsc.org |
| Co(OH)₂ Hollow Spheres // Porous Carbon (PC) | Supercapacitor | Energy Density (Asymmetric device) | 76.7 W h kg⁻¹ | rsc.org |
| Co(OH)₂ Hollow Spheres // Porous Carbon (PC) | Supercapacitor | Power Density (Asymmetric device) | 1416.9 W kg⁻¹ | rsc.org |
| Cobalt Oxide Nanoparticles (synthesized via bacteria) | Supercapacitor | Specific Capacitance (at 2 A g⁻¹) | 214 Fg⁻¹ | mdpi.com |
Development of Sustainable Environmental Remediation Technologies
Cobalt compounds, including this compound, are being explored for their potential in environmental remediation, particularly in the removal of pollutants from water and soil. smolecule.comstanford.edu Research investigates the ability of this compound to adsorb certain contaminants. smolecule.com Additionally, cobalt oxide catalysts, which can be derived from cobalt carbonate precursors, show activity in the catalytic elimination of environmental pollutants, such as CO oxidation. researchgate.net The role of carbonate species in catalytic oxidation processes in aquatic media is also being studied, indicating their potential involvement in pollutant decomposition. acs.org Future research aims to develop more efficient and sustainable catalytic processes based on cobalt compounds for water purification and pollutant abatement. acs.orgresearchgate.net
Synergistic Application of Experimental and Computational Approaches in Mechanistic Research
A significant trend in this compound research involves the combined use of experimental techniques and computational methods, such as Density Functional Theory (DFT) calculations, to gain deeper insights into reaction mechanisms and material properties. This synergistic approach is applied in various areas, including the study of catalytic cycles in CO₂ conversion reactions nih.govrsc.orgfrontiersin.org, the investigation of catalytic mechanisms in organic synthesis researchgate.netchinesechemsoc.org, and understanding the formation and properties of this compound crystals researchgate.net. DFT calculations can help elucidate potential intermediates and pathways not easily accessible through experiments, providing a more comprehensive understanding of the underlying chemical processes and guiding the design of new materials and catalysts. nih.govrsc.org
Functionalization of this compound for Smart Materials Development
Functionalization of materials involves modifying their surface or structure to impart new properties, which is a key aspect in developing smart materials. While direct functionalization of this compound is an emerging area, the broader field of functionalizing carbonate-based materials and integrating cobalt into functional frameworks provides insights into future directions. Research on functionalized cyclic carbonate monomers is contributing to the development of aliphatic polycarbonates with diverse applications, including potential use in smart materials. researchgate.netacs.org The incorporation of functional groups into CO₂-based copolymers can tailor their properties, such as hydrophilicity and thermal response, leading to novel materials. researchgate.net While the direct functionalization of the CoCO₃ structure for smart material applications is still nascent, the exploration of cobalt-containing functional frameworks and the development of functionalized carbonate precursors indicate a potential future trend in utilizing this compound in the design of responsive and smart materials.
Q & A
Q. What are the standard laboratory methods for synthesizing cobalt(II) carbonate, and how do they influence material properties?
this compound is commonly synthesized via coprecipitation or simplified chemical routes. For example, a citric acid-based method involves dissolving cobalt nitrate in a citric acid solution, followed by controlled drying and calcination at 1073 K to form crystalline phases . The choice of precursors (e.g., cobalt nitrate vs. cobalt chloride) and calcination parameters (temperature, duration) directly impact crystallinity, particle size, and purity. Variations in these parameters can lead to differences in reactivity and thermoelectric performance, as seen in doped Ca₃Co₄O₄ ceramics .
Q. Which characterization techniques are essential for verifying the purity and structure of this compound?
Key techniques include:
- X-ray diffraction (XRD) to confirm crystallinity and phase composition .
- Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to assess morphology and elemental homogeneity .
- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition pathways .
- FTIR spectroscopy to identify carbonate and hydroxide functional groups. For reproducibility, ensure calibration against known standards and cross-reference with literature data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is harmful if inhaled or ingested and may cause skin/eye irritation. Key precautions:
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to minimize exposure .
- Avoid contact with oxidizing agents to prevent hazardous decomposition (e.g., CO release) .
- Store in airtight containers to limit oxidation and moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermoelectric properties of this compound-based materials?
Discrepancies often arise from synthesis conditions (e.g., sintering time/temperature) or doping strategies. To address this:
- Replicate experiments under identical conditions (e.g., 1173 K for 12–24 hours) and compare XRD patterns to confirm phase consistency .
- Use X-ray photoelectron spectroscopy (XPS) to analyze surface composition and oxidation states, which influence conductivity .
- Apply statistical models (e.g., ANOVA) to isolate variables affecting thermoelectric efficiency .
Q. What experimental design principles should guide studies on dopant effects in this compound composites?
- Controlled synthesis : Prepare undoped and doped samples (e.g., Ba²⁺ in Ca₃Co₄O₄) using identical protocols to isolate dopant impacts .
- Multi-scale characterization : Combine XRD for structural analysis, SEM for morphology, and Seebeck coefficient measurements for thermoelectric performance .
- Computational modeling : Use density functional theory (DFT) to predict dopant interactions with the Co-O lattice, guiding empirical validation .
Q. How should conflicting solubility data for this compound in aqueous systems be interpreted?
Reported solubility variations may stem from pH, ionic strength, or measurement techniques (e.g., gravimetric vs. spectroscopic). To reconcile
Q. What advanced techniques elucidate the thermal decomposition pathways of this compound?
Q. How can researchers address ethical considerations in studies involving hazardous cobalt compounds?
- Adhere to institutional safety guidelines for toxic material handling and disposal .
- Disclose risks transparently in publications, including exposure mitigation strategies .
- Collaborate with environmental chemists to assess ecotoxicity and long-term storage solutions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
